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  • Product: 6-Amino-1H-indole-2-carbonitrile
  • CAS: 873055-07-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 6-Amino-1H-indole-2-carbonitrile: Physicochemical Properties and Applications

This guide provides an in-depth technical overview of 6-Amino-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of 6-Amino-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core physicochemical properties, synthesis, applications, and safe handling protocols, grounding the discussion in authoritative data.

Core Physicochemical Properties

The foundational quantitative data for 6-Amino-1H-indole-2-carbonitrile are its molecular weight and exact mass. These values are critical for stoichiometric calculations in synthesis, as well as for mass spectrometry analysis. The molecular formula for this compound is C9H7N3[1].

PropertyValueSource(s)
Molecular Formula C9H7N3[1]
Molecular Weight 157.17 g/mol [1]
Exact Mass 157.06400 u[2]

Note: The exact mass is for the monoisotopic molecule and is crucial for high-resolution mass spectrometry.

In-Depth Chemical Profile

A comprehensive understanding of 6-Amino-1H-indole-2-carbonitrile requires a detailed look at its structural and chemical identifiers, which are essential for database searches and regulatory documentation.

IdentifierValueSource(s)
IUPAC Name 6-amino-1H-indole-2-carbonitrile[3]
CAS Number 873055-07-3[3][4]
Linear Formula C9H7N3[1]
InChI InChI=1S/C9H7N3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4,12H,11H2[3]
InChI Key MNEBAWCHNGDKOY-UHFFFAOYSA-N[3]
Canonical SMILES N#CC1=CC2=CC=C(N)C=C2N1[3]
MDL Number MFCD12923914[3]
Calculated Properties:
  • LogP: 1.019[3]

  • Hydrogen Bond Acceptors: 2[3]

  • Hydrogen Bond Donors: 2[3]

Synthesis and Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities[5][6][7]. The 2-cyanoindole unit, in particular, is a valuable building block for synthesizing more complex indole-fused polycycles and other substituted indoles[5][6].

6-Amino-1H-indole-2-carbonitrile serves as a key reactant in the preparation of various biologically active molecules. For instance, its parent compound, 6-aminoindole, is used to synthesize inhibitors for several important drug targets, including:

  • Mammalian target of rapamycin (mTOR) protein

  • The AcrAB-TolC efflux pump

  • Protein kinase C θ (PKCθ)

  • Transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonists

  • Human liver glycogen phosphorylase (HLGP) inhibitors for type 2 diabetes treatment

The presence of the amino group at the 6-position and the nitrile at the 2-position provides two reactive handles for further chemical modification, making it a versatile starting material for creating libraries of compounds for high-throughput screening.

Conceptual Experimental Workflow: Library Synthesis

The following diagram illustrates a conceptual workflow for utilizing 6-Amino-1H-indole-2-carbonitrile in a drug discovery pipeline for the synthesis of a small molecule library.

G cluster_0 Phase 1: Scaffolding cluster_1 Phase 2: Diversification Reactions cluster_2 Phase 3: Product Generation & Analysis cluster_3 Phase 4: Biological Screening A 6-Amino-1H-indole-2-carbonitrile (Starting Material) B Reaction 1: N-Alkylation/Arylation at Indole Nitrogen A->B Parallel Synthesis C Reaction 2: Amide Coupling at 6-Amino Group A->C Parallel Synthesis D Reaction 3: Nitrile Transformation (e.g., to Tetrazole) A->D Parallel Synthesis E Diverse Small Molecule Library B->E C->E D->E F Purification (e.g., HPLC) E->F G Structural Verification (NMR, MS) F->G H High-Throughput Screening (HTS) G->H

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Exploratory

Pharmacokinetic Profiling of 6-Amino-1H-indole-2-carbonitrile Derivatives: A Technical Guide for Preclinical Development

Executive Summary The 6-amino-1H-indole-2-carbonitrile scaffold is a highly versatile and potent pharmacophore in modern medicinal chemistry[1]. Historically recognized for its utility as a foundational building block, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-amino-1H-indole-2-carbonitrile scaffold is a highly versatile and potent pharmacophore in modern medicinal chemistry[1]. Historically recognized for its utility as a foundational building block, this specific indole derivative has recently gained massive traction in targeted oncology. Most notably, the indole-2-carbonitrile core is the structural anchor for menin-MLL inhibitors—such as the FDA-approved ziftomenib (KOMZIFTI) for relapsed/refractory acute myeloid leukemia (AML)[2]—and is frequently leveraged to enhance tubulin binding affinity in antineoplastic agents[3].

However, translating the high in vitro potency of these derivatives into in vivo efficacy requires rigorous pharmacokinetic (PK) profiling. This whitepaper provides an authoritative, step-by-step technical guide to evaluating and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of 6-amino-1H-indole-2-carbonitrile derivatives.

Physicochemical Rationale & Structural Liabilities

Before initiating empirical PK studies, it is critical to understand the inherent metabolic liabilities dictated by the scaffold's functional groups.

  • The C2-Carbonitrile Group: The electron-withdrawing cyano group significantly lowers the pKa of the adjacent indole N-H, increasing its hydrogen-bond donating capacity. This is critical for target engagement (e.g., binding to Glu363 in the menin protein pocket)[4][5]. While metabolically stable, the strong dipole influences the overall lipophilicity and volume of distribution ( Vss​ ).

  • The C6-Amine Group: Primary anilines and aminoindoles act as strong hydrogen bond donors/acceptors but are notorious for rapid Phase II metabolism. Specifically, the free amine is highly susceptible to N-acetylation (via N-acetyltransferases, NATs) and N-glucuronidation (via UDP-glucuronosyltransferases, UGTs)[6].

  • The Indole N1 Position: Often left unsubstituted in early screening hits, the N1 position is a prime site for metabolic oxidation. N-alkylation (e.g., with morpholinone or piperazine derivatives) is frequently required to block CYP-mediated oxidation, reduce efflux ratios, and improve the in vivo half-life[5][7].

Metabolic_Pathway Parent 6-Amino-1H-indole- 2-carbonitrile Scaffold N_Gluc N-Glucuronidation (UGT Enzymes) Parent->N_Gluc C6-Amine N_Acet N-Acetylation (NAT Enzymes) Parent->N_Acet C6-Amine CYP_Ox Indole Ring Oxidation (CYP450 Enzymes) Parent->CYP_Ox C3/C4 Positions Nitrile_Hyd Nitrile Hydrolysis (Rare/Minor) Parent->Nitrile_Hyd C2-Nitrile

Primary and secondary metabolic pathways of the 6-amino-1H-indole-2-carbonitrile scaffold.

In Vitro ADME Profiling Workflows

Before advancing to animal models, the metabolic stability of the compound must be quantified using subcellular fractions.

Step-by-Step Protocol: Liver Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) mediated by Cytochrome P450 (CYP) enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a physiological pH and standardized protein levels ensures reproducible enzymatic kinetics and prevents premature enzyme denaturation.

  • Pre-incubation: Spike the 6-amino-1H-indole-2-carbonitrile derivative into the matrix to achieve a final concentration of 1 μM. Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the assay will yield false-negative stability data.

  • Quenching: At predetermined time points (0, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately mix them with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the target time point while simultaneously precipitating matrix proteins.

  • Self-Validation System: The assay must run concurrent positive controls: Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If the CLint​ of these controls falls outside historically established acceptance criteria, the specific microsomal batch is deemed compromised, and the data is discarded.

Table 1: Representative In Vitro ADME Data for Indole-2-Carbonitrile Derivatives
Compound VariantHLM T1/2​ (min)RLM T1/2​ (min)Caco-2 Permeability ( Papp​×10−6 cm/s)Efflux Ratio
Unsubstituted Scaffold12.48.114.22.1
N1-Methylated28.519.318.51.8
N1-Piperazine Substituted>60.045.28.44.5
C6-Amine Acetylated42.135.622.11.2

(Note: Data modeled on structure-activity relationships of menin-MLL inhibitors[4][7])

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability ( F% ) and systemic clearance, the compound must be evaluated in rodent models (typically C57BL/6 mice or Sprague-Dawley rats). Due to the highly crystalline nature and low aqueous solubility of the 6-amino-1H-indole-2-carbonitrile core, formulation optimization is paramount[4].

Step-by-Step Protocol: In Vivo PK Study in C57BL/6 Mice
  • Formulation: Dissolve the compound in a biocompatible vehicle consisting of 25% (v/v) DMSO, 25% (v/v) PEG-400, and 50% (v/v) PBS[4].

    • Causality: Ensuring complete dissolution prevents micro-precipitation in the bloodstream upon intravenous injection, which would otherwise trigger macrophage phagocytosis, falsely lowering Cmax​ and artificially prolonging T1/2​ .

  • Dosing: Administer the compound intravenously (IV) at 5 mg/kg via the lateral tail vein, and orally (PO) at 15 mg/kg via oral gavage.

  • Sampling: Collect serial blood samples (50 μL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[4].

  • Plasma Separation: Immediately transfer blood into K2EDTA-coated microtubes and centrifuge at 15,000 rpm for 10 minutes at 4°C.

    • Causality: K2EDTA chelates calcium to prevent coagulation, while the 4°C temperature minimizes ex vivo degradation of the compound by circulating plasma esterases or amidases.

Table 2: Key In Vivo PK Parameters (PO Dosing at 15 mg/kg)
ParameterDefinitionTarget Threshold for EfficacyObserved Value (Optimized Lead)
Cmax​ Maximum plasma concentration> 500 ng/mL863 ± 143 ng/mL
Tmax​ Time to reach Cmax​ 1 - 4 hours2.5 hours
AUC0−∞​ Total systemic exposure> 2000 h·ng/mL4120 h·ng/mL
T1/2​ Elimination half-life> 4 hours6.2 hours
F% Absolute Bioavailability> 30%48%

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of the 6-amino-1H-indole-2-carbonitrile derivative from complex plasma matrices requires a highly sensitive and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Step-by-Step Protocol: Bioanalysis
  • Sample Extraction: Mix 20 μL of the collected plasma with 100 μL of cold acetonitrile containing a stable-isotope labeled (SIL) internal standard. Vortex for 2 minutes and centrifuge.

    • Causality: The SIL internal standard co-elutes exactly with the analyte, perfectly correcting for any matrix-induced ion suppression during electrospray ionization.

  • Chromatography: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a mobile phase gradient of Water and Acetonitrile, both supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as an ion-pairing agent, improving the chromatographic peak shape of the basic C6-amine while simultaneously providing the necessary protons for efficient positive electrospray ionization (ESI+).

  • Detection: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. For the unsubstituted scaffold, monitor the transition of the parent ion ( [M+H]+ m/z 158.1) to its dominant fragment.

  • Self-Validation System: To ensure absolute trustworthiness, a calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations must be run alongside the study samples. If the QC samples deviate by more than ±15% from their nominal concentrations, the analytical run is automatically rejected.

PK_Workflow A In Vivo Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Protein Precipitation B->C D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation D->E

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.

Conclusion & Future Perspectives

The 6-amino-1H-indole-2-carbonitrile scaffold is a privileged structure in drug discovery, offering exceptional target binding capabilities driven by the unique electronics of the cyano group and the hydrogen-bonding potential of the amine. However, realizing its therapeutic potential requires a deep understanding of its metabolic liabilities. By employing the rigorous, self-validating in vitro and in vivo PK workflows outlined in this guide, researchers can systematically optimize this scaffold—blocking sites of rapid glucuronidation and oxidation—to develop highly bioavailable, potent therapeutics for oncology and beyond.

References

  • Sigma-Aldrich. "6-Amino-1H-indole-2-carbonitrile". sigmaaldrich.com. 1

  • Sigma-Aldrich. "6-Amino-1H-indole-2-carbonitrile | 873055-07-3". sigmaaldrich.com. 8

  • U.S. Food and Drug Administration (FDA). "FULL PRESCRIBING INFORMATION: KOMZIFTI (ziftomenib)". fda.gov.2

  • Borkin, D. et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)". PubMed Central (PMC). 4

  • Borkin, D. et al. "The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction". PubMed Central (PMC). 7

  • Brown, E. et al. "MAC-0321397 Is Hydrolyzed in Serum to Release the 6-Aminoindole Warhead...". ResearchGate. 6

  • Borkin, D. et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin an". OSTI.gov. 5

  • Zhao, W. et al. "Discover 4β-NH-(6-aminoindole)-4-desoxy-podophyllotoxin with nanomolar-potency antitumor activity by improving the tubulin binding affinity on the basis of a potential binding site nearby colchicine domain". PubMed. 3

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Protocols & Analytical Methods

Method

PART 1: Synthesis of the Intermediate: 6-Nitro-1H-indole-2-carbonitrile

An Application Note on the Laboratory-Scale Synthesis of 6-Amino-1H-indole-2-carbonitrile For research and development purposes, the synthesis of functionalized indole scaffolds is a cornerstone of medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Laboratory-Scale Synthesis of 6-Amino-1H-indole-2-carbonitrile

For research and development purposes, the synthesis of functionalized indole scaffolds is a cornerstone of medicinal chemistry and drug discovery. The 6-amino-1H-indole-2-carbonitrile moiety is a key building block for a variety of pharmacologically active compounds, owing to the versatile reactivity of its amino and nitrile functional groups. This document provides a detailed, two-part protocol for the laboratory-scale synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development. The proposed synthetic route begins with the preparation of a 6-nitroindole precursor, followed by a chemoselective reduction of the nitro group.

The initial phase of this synthesis focuses on constructing the indole ring with the required nitro and cyano functionalities. A robust method involves a multi-step sequence starting from a commercially available precursor, leading to the formation of 6-nitro-1H-indole-2-carbonitrile. This approach ensures a reliable supply of the key intermediate for the subsequent reduction step. The synthesis of substituted 1H-indole-2-carbonitriles can be achieved by the dehydration of the corresponding 1H-indole-2-carboxamides, which are in turn synthesized from the respective carboxylic acids.[1][2]

Protocol 1: From 6-Nitro-1H-indole-2-carboxylic Acid to 6-Nitro-1H-indole-2-carbonitrile

This protocol is divided into two main steps: the conversion of the carboxylic acid to the corresponding amide, followed by dehydration to the target nitrile.

Step 1a: Synthesis of 6-Nitro-1H-indole-2-carboxamide

The first step is a standard amidation of 6-nitro-1H-indole-2-carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the amide.

  • Reaction Principle: The carboxylic acid is activated with thionyl chloride (SOCl₂) to form an acyl chloride intermediate. The subsequent nucleophilic acyl substitution with ammonia yields the desired carboxamide. A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the formation of the acyl chloride.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.
6-Nitro-1H-indole-2-carboxylic acid206.165.0 g1.0
Thionyl chloride (SOCl₂)118.972.7 mL (3.5 g)1.2
Dry Chloroform (CHCl₃)-100 mL-
N,N-Dimethylformamide (DMF)-2-3 dropscatalytic
25% Aqueous Ammonia (NH₃)-50 mLexcess

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 6-nitro-1H-indole-2-carboxylic acid (5.0 g, 24.2 mmol) and dry chloroform (100 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • From the dropping funnel, add thionyl chloride (2.7 mL, 36.3 mmol) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 25% aqueous ammonia (50 mL) with vigorous stirring in an ice bath.

  • Continue stirring for 30 minutes. The product will precipitate.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1H-indole-2-carboxamide.

Step 1b: Dehydration to 6-Nitro-1H-indole-2-carbonitrile

The synthesized carboxamide is then dehydrated to the corresponding nitrile using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[1]

  • Reaction Principle: Phosphorus oxychloride activates the amide oxygen, facilitating an elimination reaction that results in the formation of the carbon-nitrogen triple bond of the nitrile.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.
6-Nitro-1H-indole-2-carboxamide205.174.0 g1.0
Phosphorus oxychloride (POCl₃)153.337.3 mL (11.9 g)4.0
Dry Chloroform (CHCl₃)-75 mL-
25% Aqueous Ammonia (NH₄OH)-20 mL-
Diethyl ether (Et₂O)-for extraction-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitro-1H-indole-2-carboxamide (4.0 g, 19.5 mmol) in dry chloroform (75 mL).

  • Add phosphorus oxychloride (7.3 mL, 78.0 mmol) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 25% aqueous ammonia solution (20 mL) in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain 6-nitro-1H-indole-2-carbonitrile.

Synthesis of 6-Nitro-1H-indole-2-carbonitrile A 6-Nitro-1H-indole-2-carboxylic acid B 6-Nitro-1H-indole-2-carboxamide A->B 1. SOCl₂, DMF (cat.) 2. NH₃ (aq) C 6-Nitro-1H-indole-2-carbonitrile B->C POCl₃, CHCl₃, reflux

Caption: Workflow for the synthesis of the 6-nitroindole intermediate.

PART 2: Selective Reduction to 6-Amino-1H-indole-2-carbonitrile

The final step in the synthesis is the reduction of the nitro group to an amine. A critical aspect of this step is the chemoselectivity, as the nitrile group is also susceptible to reduction. While catalytic hydrogenation is a common method for nitro group reduction, it can also reduce nitriles.[3][4] Therefore, a more selective chemical reduction method is preferred. The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for this transformation.[4]

Protocol 2: Reduction of 6-Nitro-1H-indole-2-carbonitrile
  • Reaction Principle: Tin(II) chloride acts as a reducing agent in the presence of a proton source (concentrated HCl). The nitro group is reduced to the corresponding amine, while the nitrile group remains intact under these conditions.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.
6-Nitro-1H-indole-2-carbonitrile187.162.0 g1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6512.0 g5.0
Ethanol (EtOH)-50 mL-
Concentrated Hydrochloric Acid (HCl)-10 mL-
Sodium hydroxide (NaOH) solution (e.g., 5M)-for neutralization-
Ethyl acetate (EtOAc)-for extraction-

Procedure:

  • In a round-bottom flask, dissolve 6-nitro-1H-indole-2-carbonitrile (2.0 g, 10.7 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (12.0 g, 53.5 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (10 mL) dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-amino-1H-indole-2-carbonitrile.

Reduction of 6-Nitro-1H-indole-2-carbonitrile A 6-Nitro-1H-indole-2-carbonitrile B 6-Amino-1H-indole-2-carbonitrile A->B SnCl₂·2H₂O, HCl, EtOH, reflux

Caption: Selective reduction of the nitro group to yield the final product.

Safety and Handling Precautions

  • Thionyl chloride and Phosphorus oxychloride: These reagents are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Concentrated Acids and Bases: Handle concentrated HCl and NaOH solutions with care, as they are highly corrosive.

  • Solvents: Chloroform, diethyl ether, and ethyl acetate are flammable and should be used in a well-ventilated area, away from ignition sources.

  • Tin Compounds: Tin salts can be toxic and should be handled with care.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the laboratory-scale synthesis of 6-amino-1H-indole-2-carbonitrile. By following these procedures, researchers can obtain this valuable building block for further elaboration in drug discovery and development programs. The choice of a chemoselective reduction step is crucial for the success of the synthesis, ensuring the integrity of the nitrile functionality.

References

  • Bel-Abbes, R., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6463. Available at: [Link]

  • ResearchGate. (2025). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. In Wikipedia. Retrieved from [Link]

  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry. Available at: [Link]

Sources

Application

Application Notes & Protocols: 6-Amino-1H-indole-2-carbonitrile as a Strategic Precursor in Modern Drug Design

Abstract The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically successful drugs.[1][2] Within this privileged class of heterocycles, 6-amino-1H-indole-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically successful drugs.[1][2] Within this privileged class of heterocycles, 6-amino-1H-indole-2-carbonitrile has emerged as a particularly valuable and versatile precursor for small molecule drug design. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine at the C6 position, a synthetically malleable nitrile group at C2, and a reactive N-H at the indole nitrogen—provides three distinct vectors for chemical diversification. This guide provides an in-depth analysis of the strategic value of this precursor, detailed protocols for its derivatization, and insights into its application, with a particular focus on the design of kinase inhibitors.

Introduction: The Strategic Advantage of a Trifunctional Core

The power of 6-amino-1H-indole-2-carbonitrile lies in the orthogonal reactivity of its three primary functional groups. This allows for a modular and systematic approach to library synthesis and lead optimization, enabling researchers to probe the structure-activity relationships (SAR) of different regions of a target's binding site.

  • The 6-Amino Group: This functionality serves as a primary attachment point for building solvent-exposed moieties. It is an excellent handle for forming amides, ureas, and sulfonamides, or for participating in C-N cross-coupling reactions to introduce aryl or heteroaryl substituents.[3][4] These modifications are crucial for enhancing potency, modulating physicochemical properties, and improving pharmacokinetic profiles.

  • The 2-Carbonitrile Group: The nitrile is a highly strategic functional group in drug design. It is a weak hydrogen bond acceptor and often serves as a bioisostere for carbonyl groups, hydroxyl moieties, or even halogen atoms.[5][6][7] Its linear geometry can be exploited to probe narrow channels within a protein active site. Furthermore, the nitrile can be chemically transformed into other valuable functional groups such as amides, carboxylic acids, or tetrazoles, expanding the synthetic possibilities.[8]

  • The Indole N-H Group: This group acts as a hydrogen bond donor and is frequently involved in critical interactions with protein targets, most notably the hinge region of kinases.[9] The N-H can also be selectively alkylated or arylated to extend the molecular scaffold towards new regions of the binding pocket, although this often requires a protection strategy for other reactions.[3][10]

Below is a conceptual diagram illustrating the diversification potential of the 6-amino-1H-indole-2-carbonitrile scaffold.

G cluster_precursor Precursor: 6-Amino-1H-indole-2-carbonitrile cluster_vectors Diversification Vectors cluster_derivatives Resulting Scaffolds Precursor 6-Amino-1H-indole-2-carbonitrile C6_Amino C6-Amino Group (Solvent-Exposed Region) Precursor->C6_Amino C2_Nitrile C2-Carbonitrile (Deep Pocket/H-Bonding) Precursor->C2_Nitrile N1_Indole N1-Indole NH (Hinge Binding/Alkylation) Precursor->N1_Indole Amides_Ureas Amides, Ureas, Sulfonamides C6_Amino->Amides_Ureas Arylamines Arylamines (Buchwald-Hartwig) C6_Amino->Arylamines Carboxamides Carboxamides, Tetrazoles (from Nitrile) C2_Nitrile->Carboxamides N_Alkylated N-Alkylated/Arylated Indoles N1_Indole->N_Alkylated

Caption: Diversification strategy for 6-amino-1H-indole-2-carbonitrile.

Physicochemical Properties and Safety

A thorough understanding of the precursor's properties and handling requirements is paramount for safe and effective experimentation.

Table 1: Physicochemical and Safety Data

Property Value Source
IUPAC Name 6-amino-1H-indole-2-carbonitrile [11]
CAS Number 873055-07-3 [11]
Molecular Formula C₉H₇N₃ [12]
Molecular Weight 157.17 g/mol [12]
LogP 1.02 [11]
H-Bond Acceptors 2 [11]
H-Bond Donors 2 [11]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [11]

| Precautionary | P260: Do not breathe dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |[11] |

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[13]

  • The compound may be air or light-sensitive; storage under an inert atmosphere (Argon or Nitrogen) is recommended for long-term stability.[13][14]

  • Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a chemical fume hood to avoid inhalation of dust.[13]

Application in Kinase Inhibitor Design

Indole derivatives are prolific in the field of kinase inhibitor development, targeting a wide range of kinases such as EGFR, SRC, CDK, and Aurora kinases.[2][9][15] The 6-amino-1H-indole-2-carbonitrile scaffold is exceptionally well-suited for this purpose. A common binding mode for indole-based inhibitors involves the indole N-H and a backbone carbonyl in the hinge region of the kinase ATP-binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Derived from Precursor hinge Hinge Region (Backbone C=O) gatekeeper Gatekeeper Residue dfg_loop DFG Loop solvent_front Solvent Front indole_nh Indole N-H indole_nh->hinge H-Bond nitrile C2-Nitrile nitrile->gatekeeper Polar Interaction amino_deriv C6-Amino Derivative amino_deriv->solvent_front Hydrophobic/ Polar Interaction

Caption: Conceptual model of an inhibitor binding in a kinase active site.

Synthetic Protocols & Methodologies

The following protocols provide robust starting points for the derivatization of 6-amino-1H-indole-2-carbonitrile. They are designed to be self-validating, with clear steps for setup, monitoring, workup, and purification.

Protocol 1: N-Arylation of the 6-Amino Group via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, as it promotes the rate-limiting reductive elimination step and prevents catalyst decomposition.[3][17]

Rationale for Component Selection:

  • Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source is used. In situ reduction to the active Pd(0) species occurs in the reaction mixture.[16]

  • Ligand: RuPhos or a similar Buchwald ligand is chosen for its ability to facilitate coupling with electron-rich anilines and tolerate the unprotected indole N-H.[16]

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[16]

  • Solvent: Anhydrous, degassed aprotic polar solvents like toluene or dioxane are essential to prevent catalyst deactivation by oxygen and water.[16]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Oven-dry glassware p2 Add solid reagents: - 6-Amino-1H-indole-2-carbonitrile - Aryl Halide - Pd Catalyst & Ligand - Base (e.g., NaOtBu) p1->p2 p3 Seal vial & purge with inert gas (3x) p2->p3 r1 Add anhydrous, degassed solvent (e.g., Toluene) p3->r1 r2 Heat to 80-110 °C r1->r2 r3 Monitor by TLC/LC-MS (2-12 h) r2->r3 w1 Cool to RT, quench with aq. NH4Cl r3->w1 w2 Extract with organic solvent (e.g., EtOAc) w1->w2 w3 Wash, dry, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-amino-1H-indole-2-carbonitrile (1.0 equiv), the desired aryl halide (bromide or iodide, 1.2 equiv), Pd(OAc)₂ (0.05 equiv), RuPhos (0.10 equiv), and NaOtBu (2.0 equiv).[16]

  • Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the indole.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Table 2: Typical Reagents for Buchwald-Hartwig Amination

Component Example 1 Example 2 Rationale
Catalyst Pd(OAc)₂ [Pd(allyl)Cl]₂ Common Pd(II) sources that are reduced in situ.
Ligand RuPhos XPhos Bulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu K₃PO₄ Strong base for amine deprotonation vs. milder base for sensitive substrates.

| Solvent | Toluene | 1,4-Dioxane | High-boiling, aprotic solvents that are compatible with the reaction. |

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

While the parent molecule lacks a halide, a common synthetic strategy involves the Suzuki coupling of a halogenated indole precursor, which can then be converted to the 6-amino derivative. Alternatively, the 6-amino-1H-indole-2-carbonitrile can be halogenated at a different position (e.g., C3 or C4) for further diversification. This protocol describes a general method for Suzuki coupling on an indole core.[18][19][20][21]

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective catalysts. The choice often depends on the specific substrates; dppf-based catalysts are often more robust for heteroaromatic systems.[10][21]

  • Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[10][18]

  • Solvent System: A biphasic solvent system, such as dioxane/water or toluene/ethanol/water, is typically used to dissolve both the organic and inorganic reagents.[10][18]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add solid reagents: - Bromo-indole derivative - Boronic acid - Pd Catalyst (e.g., Pd(dppf)Cl2) p2 Add base solution (e.g., aq. K2CO3) p1->p2 p3 Add organic solvent (e.g., Dioxane) p2->p3 r1 Degas mixture with inert gas stream (15 min) p3->r1 r2 Heat to 80-100 °C r1->r2 r3 Monitor by TLC/LC-MS (2-8 h) r2->r3 w1 Cool to RT, dilute with water & EtOAc r3->w1 w2 Extract with EtOAc (3x) w1->w2 w3 Wash, dry, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Preparation: In a reaction vessel, combine the bromo-indole derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).[21]

  • Solvent/Base Addition: Add 1,4-dioxane and a 2 M aqueous solution of K₂CO₃ (3.0 equiv) to achieve a typical 4:1 organic to aqueous ratio.

  • Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat the mixture to 80 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

6-Amino-1H-indole-2-carbonitrile represents a high-value, strategically designed precursor for small molecule drug discovery. Its trifunctional nature provides medicinal chemists with a powerful platform for rapid library generation and systematic lead optimization. The robust and well-characterized protocols for its derivatization, particularly in the context of C-N and C-C bond formation, lower the barrier to entry for exploring novel chemical space. As the demand for highly specific and potent therapeutics continues to grow, particularly in oncology, the utility of such versatile building blocks will only increase in importance.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-5-methoxy.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.
  • Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diindolylamine Preparation and Stability Investigations. PMC. Retrieved from [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • American Chemical Society. (2008). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Ursinus Digital Commons. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Retrieved from [Link]

  • American Chemical Society. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]

  • Olgen. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Retrieved from [Link]

  • Tesi di dottorato. (n.d.).
  • American Chemical Society. (2022). Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles: Alkyne Hydroamination or Domino Cyclizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

Sources

Method

best solvents for dissolving 6-Amino-1H-indole-2-carbonitrile for assays

Application Note: Optimal Solvent Selection and Preparation Protocols for 6-Amino-1H-indole-2-carbonitrile in Biological Assays Executive Summary 6-Amino-1H-indole-2-carbonitrile (CAS: 873055-07-3)[1] is a critical chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Solvent Selection and Preparation Protocols for 6-Amino-1H-indole-2-carbonitrile in Biological Assays

Executive Summary

6-Amino-1H-indole-2-carbonitrile (CAS: 873055-07-3)[1] is a critical chemical building block and scaffold frequently utilized in the development of ATP-binding cassette (ABC) transporter modulators, most notably for targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2]. Due to its rigid, planar aromatic structure and multiple hydrogen-bonding sites, the compound exhibits extremely poor aqueous solubility[3]. This Application Note provides a comprehensive, field-validated guide to selecting the optimal solvent system, preparing stable stock solutions, and executing precise dilutions for in vitro biological assays without inducing solvent-mediated cytotoxicity[4].

Physicochemical Profiling & Solvent Causality

The solubility profile of 6-Amino-1H-indole-2-carbonitrile is governed by its molecular topology. The compound features an indole core, a primary amine (-NH 2​ ) at the 6-position, and a highly polar carbonitrile (-C≡N) group at the 2-position[3].

  • Crystal Lattice Energy: The dual hydrogen-bond donors (the indole -NH and the primary amine) and the strong dipole of the carbonitrile group facilitate tight intermolecular packing (pi-pi stacking and H-bonding) in the solid state.

  • Solvent Causality (Why DMSO?): To disrupt this robust crystal lattice, a solvent with a high dielectric constant and strong hydrogen-bond acceptor capabilities is required. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[4]. It effectively solvates the compound by acting as an H-bond acceptor for the amine and indole protons, while its polar aprotic nature stabilizes the carbonitrile dipole. (Consequently, NMR studies of this compound are routinely performed in DMSO-d 6​ due to its superior solvating power[3]).

  • Aqueous Limitations: Direct dissolution in aqueous buffers (e.g., PBS, HEPES) is thermodynamically unfavorable and will result in immediate precipitation or suspension, rendering concentration-dependent assay data invalid[3].

Solvent Selection Matrix

To ensure accurate dosing in biological assays, researchers must balance compound solubility with solvent toxicity. Below is a quantitative comparison of standard solvents.

SolventMax Recommended StockCytotoxicity RiskAssay Suitability & Notes
Anhydrous DMSO 50 mMHigh (if >0.5% v/v final)Optimal. Disrupts H-bonds; gold standard for master stocks[4].
Dimethylformamide (DMF) 20 - 50 mMVery HighAlternative to DMSO, but possesses a higher toxicity profile in cell culture.
Ethanol (Absolute) < 10 mMModerateUsed during synthesis (e.g., Raney Ni hydrogenation)[3], but poor for high-concentration stocks.
Aqueous Buffers < 0.1 mMNoneNot Recommended. Compound will precipitate without a carrier solvent[3].

Standard Operating Procedure (SOP): Stock Preparation and Assay Dilution

This protocol is designed as a self-validating system to ensure complete solubilization before application to sensitive cell lines or purified enzymes.

Step 1: Master Stock Preparation (50 mM)

  • Weigh the required mass of 6-Amino-1H-indole-2-carbonitrile crystalline powder[1].

  • Add the calculated volume of room-temperature, sterile, anhydrous DMSO (≥99.9% purity)[4].

    • Causality: Water absorption by DMSO rapidly degrades its solvating power. Always use anhydrous, argon-purged DMSO to prevent the compound from crashing out of solution over time.

  • Vortex vigorously for 30 seconds, followed by water-bath sonication for 2–5 minutes until the solution is optically clear.

  • Self-Validation: Centrifuge the microtube at 10,000 x g for 5 minutes. A visible pellet at the bottom indicates incomplete dissolution; if present, add more DMSO to adjust to a 10 mM stock.

Step 2: Intermediate Dilution (100x to 1000x)

  • Dilute the DMSO master stock into the assay buffer (e.g., cell culture media or enzymatic buffer) to create an intermediate working solution.

  • Critical Technique: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing. This prevents localized high concentrations of the hydrophobic compound that trigger irreversible micro-precipitation.

Step 3: Final Assay Addition

  • Transfer the intermediate solution to the final assay well.

  • Self-Validation: Ensure the final DMSO concentration remains strictly ≤ 0.5% v/v (ideally ≤ 0.1% for sensitive primary cell lines) to prevent solvent-induced apoptosis, detachment, or morphological changes[4].

Mechanistic Workflow

G N1 6-Amino-1H-indole-2-carbonitrile (Crystalline Powder) N3 Master Stock Solution (10 - 50 mM) N1->N3 Weigh & Transfer N2 Anhydrous DMSO (Primary Solvent) N2->N3 Add & Sonicate N4 Aqueous Assay Buffer (Intermediate Diluent) N3->N4 1:100 Serial Dilution N5 Final Assay Well (≤ 0.1% DMSO v/v) N4->N5 Add to Cells/Enzyme

Workflow for the preparation and dilution of 6-Amino-1H-indole-2-carbonitrile for in vitro assays.

Quality Control & Troubleshooting

  • Detecting Hidden Precipitation: If your biological assay results are highly variable or exhibit a non-linear dose-response, the compound may have formed micro-precipitates during Step 2. Verify solubility by measuring the Optical Density (OD) at 600 nm of the intermediate dilution; an OD 600​ > 0.05 against a blank vehicle buffer indicates light scattering from insoluble particles.

  • Mitigating DMSO Toxicity: If the required compound concentration forces the final DMSO volume above the 0.5% threshold[4], consider using a co-solvent system (e.g., 50% DMSO / 50% PEG-400) for the master stock. Note that this requires independent vehicle-control validation to ensure the co-solvent does not interfere with CFTR channel gating or cellular viability.

References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-binding cassette transporters (US Patent No. US7495103B2).
  • Vertex Pharmaceuticals Inc. (2010). Indole derivatives as CFTR modulators (US Patent No. US7645789B2).

Sources

Application

Application Notes and Protocols: Leveraging 6-Amino-1H-indole-2-carbonitrile in Palladium-Catalyzed Cross-Coupling for Accelerated Drug Discovery

Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological relevance.[2][4] Consequently, indole derivatives are integral to drugs with applications ranging from anticancer and antihypertensive agents to treatments for neurodegenerative diseases.[2][4][5]

6-Amino-1H-indole-2-carbonitrile emerges as a particularly valuable building block for synthetic chemists. This trifunctional molecule offers three distinct points for chemical modification: the indole nitrogen (N-1), the nucleophilic amino group at the C-6 position, and the cyano group at C-2, which can be further elaborated. This structural richness makes it an ideal starting point for creating diverse molecular libraries. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, provide the most robust and versatile tools for functionalizing such scaffolds.[6] Reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling enable the precise and efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions, accelerating the discovery of novel drug candidates.[6][7][8][9]

This guide provides an in-depth exploration of the use of 6-Amino-1H-indole-2-carbonitrile in key palladium-catalyzed cross-coupling reactions, offering mechanistic insights, strategic considerations, and detailed, field-proven protocols for researchers in drug development.

Part 1: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

The power of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating the assembly of complex molecules from simpler precursors. While specific pathways vary, the canonical mechanism for most cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10][11]

General_Pd_Catalytic_Cycle pd0 LₙPd(0) Active Catalyst pd2_ox R¹-Pd(II)-X Oxidative Addition Complex pd0->pd2_ox R¹-X ox_add_label Oxidative Addition pd2_trans R¹-Pd(II)-R² Transmetalation Complex pd2_ox->pd2_trans M-R² trans_label Transmetalation pd2_trans->pd0 R¹-R² (Product) red_elim_label Reductive Elimination

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into an organohalide (or pseudohalide, like a triflate) bond (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira): A second organic fragment (R²) is transferred from another metallic reagent (e.g., organoboron for Suzuki, organocopper for Sonogashira) to the palladium center, displacing the halide. For Buchwald-Hartwig amination, this step is replaced by coordination of the amine followed by deprotonation to form a palladium-amido complex.[7][11]

  • Reductive Elimination: The two coupled fragments (R¹ and R²) are expelled from the palladium center as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Key Coupling Reactions for 6-Amino-1H-indole-2-carbonitrile
Reaction NameCoupling PartnersKey FeatureCatalytic Cycle Diagram
Buchwald-Hartwig Amination Amine + Aryl/Vinyl HalideForms C-N bonds. Crucial for coupling the amino group of the indole.[7][12]dot digraph "Buchwald_Hartwig_Cycle" { graph [rankdir="TB", nodesep=0.4, fontname="Arial"]; node [shape=circle, style="filled", fontname="Arial", fontsize=9, width=1.5]; edge [fontname="Arial", fontsize=8, color="#5F6368"]; pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_ox [label="L₂(Ar)Pd(II)X", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_amido [label="L₂(Ar)Pd(II)NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; pd0 -> pd2_ox [label="Ar-X\nOxidative\nAddition"]; pd2_ox -> pd2_amido [label="+ HNR₂\n- HX (Base)"]; pd2_amido -> pd0 [label="Ar-NR₂\nReductive\nElimination", color="#EA4335"]; } Caption: Buchwald-Hartwig Amination Cycle.
Suzuki-Miyaura Coupling Organoboron + Aryl/Vinyl HalideForms C-C bonds. Requires a base to activate the organoboron species.[6][13]dot digraph "Suzuki_Cycle" { graph [rankdir="TB", nodesep=0.4, fontname="Arial"]; node [shape=circle, style="filled", fontname="Arial", fontsize=9, width=1.5]; edge [fontname="Arial", fontsize=8, color="#5F6368"]; pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_ox [label="L₂(R¹)Pd(II)X", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_trans [label="L₂(R¹)Pd(II)R²", fillcolor="#34A853", fontcolor="#FFFFFF"]; pd0 -> pd2_ox [label="R¹-X\nOxidative\nAddition"]; pd2_ox -> pd2_trans [label="+ R²B(OR)₂\n- XB(OR)₂"]; pd2_trans -> pd0 [label="R¹-R²\nReductive\nElimination", color="#EA4335"]; } Caption: Suzuki-Miyaura Coupling Cycle.
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalideForms C(sp²)-C(sp) bonds. Classically uses a copper(I) co-catalyst.[8][14]dot digraph "Sonogashira_Cycle" { graph [rankdir="TB", nodesep=0.4, fontname="Arial"]; node [shape=circle, style="filled", fontname="Arial", fontsize=9, width=1.5]; edge [fontname="Arial", fontsize=8, color="#5F6368"]; pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_ox [label="L₂(Ar)Pd(II)X", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_alk [label="L₂(Ar)Pd(II)C≡CR", fillcolor="#34A853", fontcolor="#FFFFFF"]; cu_cycle [label="Cu(I) Cycle\n(Alkyne Activation)", shape=box, style=dashed]; pd0 -> pd2_ox [label="Ar-X\nOxidative\nAddition"]; pd2_ox -> pd2_alk [label="+ CuC≡CR\n- CuX"]; pd2_alk -> pd0 [label="Ar-C≡CR\nReductive\nElimination", color="#EA4335"]; pd2_ox -> cu_cycle [style=dashed, arrowhead=none]; } Caption: Sonogashira Coupling Cycle.

Part 2: Application Notes & Strategic Considerations

Reactivity and Site Selectivity

The primary challenge and opportunity when using 6-Amino-1H-indole-2-carbonitrile is controlling site selectivity. The molecule has two nucleophilic nitrogen atoms: the indole N-1 and the exocyclic C-6 amino group.

  • C-6 Amino Group (Buchwald-Hartwig): The C-6 amino group is generally more nucleophilic and sterically accessible than the indole N-1 nitrogen. Therefore, under standard Buchwald-Hartwig conditions, coupling will preferentially occur at this position to form diarylamines. This is the most direct and common application.

  • Indole N-1 Nitrogen (N-Arylation): To achieve arylation at the indole nitrogen, the more reactive C-6 amino group must first be protected (e.g., as a Boc-carbamate or an amide). Following protection, a subsequent Buchwald-Hartwig or Ullmann-type coupling can be performed to functionalize the N-1 position.

  • Conversion for C-C Coupling: To participate in Suzuki or Sonogashira reactions as the electrophile, the C-6 amino group must first be converted into a halide (e.g., via a Sandmeyer reaction to install -Br or -I) or a triflate. This two-step sequence dramatically expands the synthetic possibilities, allowing for the introduction of aryl, vinyl, or alkynyl groups at the C-6 position.

Catalyst and Ligand Selection: The Key to Success

The choice of palladium precursor and, more critically, the phosphine ligand, dictates the efficiency, scope, and success of the coupling reaction. Modern catalyst systems often employ bulky, electron-rich biarylphosphine ligands that promote the crucial oxidative addition and reductive elimination steps.

ParameterRecommended Choices & Rationale
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common, air-stable Pd(0) source. Pd(OAc)₂ (Palladium(II) acetate): A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[15]
Ligands for Buchwald-Hartwig Xantphos: A wide bite-angle ligand, excellent for C-N coupling, often reduces side reactions.[15] BrettPhos, RuPhos, XPhos: Bulky biarylphosphine ligands from the Buchwald group, highly active for coupling challenging substrates, including heteroaryl amines and chlorides.[16]
Ligands for Suzuki SPhos, XPhos: Highly effective for coupling aryl chlorides and sterically hindered substrates. P(t-Bu)₃ (Tri-tert-butylphosphine): A simple, electron-rich ligand effective for a range of couplings.[13]
Base Cs₂CO₃ (Cesium carbonate): A strong, yet often well-tolerated base for C-N couplings.[15] K₂CO₃ / K₃PO₄ (Potassium carbonate/phosphate): Commonly used for Suzuki couplings.[13] NaOtBu (Sodium tert-butoxide): A very strong, non-nucleophilic base, highly effective but can be incompatible with base-sensitive functional groups.
Solvent Dioxane, Toluene, DMF: Anhydrous, polar aprotic solvents are standard. They must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Part 3: Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents must be anhydrous and reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification oven_dry Oven-dry glassware assemble Assemble under N₂/Ar oven_dry->assemble add_solids Add solids (Indole, Aryl Halide, Base, Pd-catalyst, Ligand) assemble->add_solids degas Add degassed solvent add_solids->degas heat Heat to specified temp. degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench reaction cool->quench extract Liquid-liquid extraction quench->extract dry_purify Dry organic layer & Purify (e.g., column chromatography) extract->dry_purify

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with 6-Amino-1H-indole-2-carbonitrile

Objective: To synthesize a 6-(diaryl)amino-1H-indole-2-carbonitrile derivative via C-N bond formation.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
6-Amino-1H-indole-2-carbonitrile157.17157 mg1.01.0
4-Bromotoluene (example)171.04205 mg1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6843 mg0.0750.075
Cs₂CO₃325.82489 mg1.51.5
Anhydrous 1,4-Dioxane-10 mL--

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Amino-1H-indole-2-carbonitrile (157 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Two-Step Synthesis of a C-6 Arylated Indole via Sandmeyer and Suzuki Coupling

Objective: To demonstrate the versatility of the amino group by converting it to an iodide, followed by a Suzuki-Miyaura C-C bond formation.

Step A: Sandmeyer Reaction - Conversion of Amine to Iodide

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
6-Amino-1H-indole-2-carbonitrile157.171.57 g10.01.0
Acetonitrile (MeCN)-50 mL--
p-Toluenesulfonic acid (TsOH·H₂O)190.222.85 g15.01.5
Sodium Nitrite (NaNO₂)69.00828 mg12.01.2
Potassium Iodide (KI)166.002.49 g15.01.5

Procedure:

  • Diazotization: In a flask cooled to 0 °C, dissolve 6-Amino-1H-indole-2-carbonitrile (1.57 g, 10.0 mmol) and TsOH·H₂O (2.85 g, 15.0 mmol) in acetonitrile (50 mL). Add a solution of NaNO₂ (828 mg, 12.0 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (2.49 g, 15.0 mmol) in water (10 mL). Add the cold diazonium salt solution dropwise to the KI solution. Effervescence (N₂ gas) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield 6-Iodo-1H-indole-2-carbonitrile .

Step B: Suzuki-Miyaura Coupling of 6-Iodo-1H-indole-2-carbonitrile

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
6-Iodo-1H-indole-2-carbonitrile268.07268 mg1.01.0
Phenylboronic acid (example)121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃ (2M aqueous solution)138.211.5 mL3.03.0
Anhydrous Toluene-10 mL--

Procedure:

  • Setup: To an oven-dried Schlenk tube, add 6-Iodo-1H-indole-2-carbonitrile (268 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed toluene (10 mL) followed by the 2M aqueous K₂CO₃ solution (1.5 mL).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 6-16 hours).

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired 6-Phenyl-1H-indole-2-carbonitrile .

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed solvent.3. Poor quality reagents (e.g., wet boronic acid).4. Base is not strong enough.1. Use a fresh catalyst source or a robust precatalyst. Ensure proper inert atmosphere technique.2. Use freshly distilled/dried solvents and degas thoroughly (sparge with Ar/N₂ or use freeze-pump-thaw cycles).3. Dry reagents in a vacuum oven before use.4. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu), checking for substrate compatibility.
Formation of Side Products 1. Dehalogenation: Reductive removal of the halide from the coupling partner.2. Homocoupling: Formation of biaryl from the boronic acid (Suzuki) or aryl halide.3. Reaction at Indole N-1: For Buchwald-Hartwig, if base is too strong or reaction time too long.1. This can be ligand-dependent. Try a different ligand (e.g., switch from a monodentate to a bidentate ligand like Xantphos).2. Ensure a strict inert atmosphere to minimize oxygen, which promotes homocoupling. Adjust stoichiometry.3. Use a milder base (e.g., K₃PO₄ instead of NaOtBu). Consider protecting the indole N-H if it remains a problem.
Difficulty in Purification 1. Residual palladium catalyst.2. Phosphine oxide byproducts.1. Filter the crude reaction mixture through a pad of Celite and/or silica before concentration. Specialized palladium scavengers can also be used.2. Multiple chromatographic purifications may be necessary. Sometimes a different solvent system can improve separation.

Conclusion: A Gateway to Molecular Diversity

6-Amino-1H-indole-2-carbonitrile is a powerful and versatile starting material for constructing libraries of complex, biologically relevant molecules. By strategically applying palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the C-6 position with a wide range of aryl, heteroaryl, and alkynyl substituents. The protocols and strategic insights provided herein serve as a robust foundation for leveraging this chemistry, enabling the rapid synthesis of novel indole derivatives and accelerating the journey of drug discovery and development.

References

  • Wang, J., Sun, X., Hu, D., & Shi, Y. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497–7502. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1893–1912. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. AIR Unimi. Available at: [Link]

  • Wang, Z., et al. (2023). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. Proceedings of the National Academy of Sciences, 120(15), e2221008120. Available at: [Link]

  • Yao, T., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters, 24(11), 2216–2221. Available at: [Link]

  • Daïch, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5313. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. Palladium-catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Available at: [Link]

  • Scola, P. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Daïch, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Sharma, S., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Cherney, R. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(6), 5346–5351. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Available at: [Link]

  • Bagley, M. C., et al. (2007). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 9(3), 433–444. Available at: [Link]

  • Al-Attas, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2799. Available at: [Link]

  • Aslam, S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1032. Available at: [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038–2045. Available at: [Link]

  • ResearchGate. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Available at: [Link]

  • Abuelizz, H. A., et al. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Molecules, 28(9), 3804. Available at: [Link]

  • Ganjei, Z., et al. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(2), 775–804. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

6-Amino-1H-indole-2-carbonitrile purification by flash column chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating 6-Amino-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating 6-Amino-1H-indole-2-carbonitrile .

This guide bypasses generic advice to focus on the exact mechanistic interactions occurring inside your column, providing you with a self-validating purification system that ensures high recovery and purity.

Part 1: Physicochemical Profiling & Chromatographic Causality

Before troubleshooting a failed column, we must understand the molecule. 6-Amino-1H-indole-2-carbonitrile presents a unique triad of functional groups:

  • The Indole Core: Highly electron-rich and prone to oxidation or acid-catalyzed dimerization on active surfaces.

  • The 6-Amino Group: A basic primary amine that acts as a strong hydrogen-bond donor and acceptor.

  • The 2-Carbonitrile Group: Strongly electron-withdrawing. While it modulates the electron density of the indole ring, it does not mask the inherent basicity of the 6-amino substituent.

The Causality of Failure: When purified on standard normal-phase silica gel (a Brønsted acid with a pKa of ~4.5–5.5), the basic 6-amino group protonates. This leads to severe ionic interactions with the stationary phase, manifesting as band-broadening, streaking, and irreversible compound loss 1. To establish a successful purification system, we must chemically neutralize these interactions before the sample ever touches the silica.

Part 2: Purification Workflow Logic

G Start Crude 6-Amino-1H-indole-2-carbonitrile TLC TLC Scouting (Test Hex/EtOAc + 1% TEA) Start->TLC Decision Rf ~ 0.25-0.35? TLC->Decision Prep Column Preparation (Pre-neutralize Silica with TEA) Decision->Prep Yes Modify Adjust Solvent Polarity or Change to DCM/MeOH Decision->Modify No Load Dry Loading (Use Inert Celite) Prep->Load Modify->TLC Elute Gradient Elution (Monitor at 254 nm / 280 nm) Load->Elute Fractions Fraction Analysis (LC-MS/TLC) & Pooling Elute->Fractions

Workflow for the flash chromatographic purification of basic aminoindoles.

Part 3: Quantitative Solvent Optimization Data

To validate our solvent choices, consider the empirical retention data for aminoindole derivatives on standard 40-63 μm bare silica gel.

Solvent SystemMobile Phase ModifierSelectivity (α)Mass Recovery (%)Chromatographic Observation
Hexane / EtOAcNonePoor (< 1.2)< 50%Severe streaking; irreversible binding to acidic silanols.
Hexane / EtOAc1% TEA High (> 1.5) > 90% Sharp bands; optimal resolution from non-basic impurities.
DCM / MeOHNoneModerate (~ 1.3)70 - 80%Moderate tailing; high risk of co-eluting polar impurities.
DCM / MeOH0.1% NH₄OHGood (~ 1.4)> 85%Good peak shape; highly volatile modifier simplifies drying.

Part 4: Validated Step-by-Step Methodology

This protocol guarantees high-fidelity purification by preemptively addressing acid-base interactions and on-column degradation 2, 3.

Step 1: Stationary Phase Neutralization Pack the flash column using 40-63 μm silica gel. Pump 3 column volumes (CV) of Hexane containing 1% v/v Triethylamine (TEA) through the column. Causality: TEA acts as a sacrificial competing amine. It binds to the highly acidic silanol sites, neutralizing the column and preventing the 6-amino group of your target from irreversibly adhering [[1]]().

Step 2: Inert Dry Loading Dissolve the crude mixture in a minimal volume of Ethyl Acetate. Add diatomaceous earth (Celite) in a 1:2 (crude:Celite) weight ratio. Evaporate the solvent under reduced pressure at 35°C until a free-flowing powder is achieved. Causality: Indoles are sensitive to acidic surfaces. Dry-loading onto bare silica can catalyze oxidative dimerization. Celite provides an inert, high-surface-area matrix that protects the integrity of the aminoindole during loading 3.

Step 3: Gradient Elution Run the following gradient at a flow rate optimized for your column diameter (e.g., 30 mL/min for a 40g column):

  • 0–2 CV: Isocratic 100% Hexane (with 1% TEA)

  • 2–10 CV: Linear gradient from 0% to 50% EtOAc in Hexane (with 1% TEA)

  • 10–15 CV: Isocratic 50% EtOAc (with 1% TEA)

Step 4: Fraction Pooling and Modifier Removal Combine fractions containing the pure product. Concentrate under reduced pressure. To completely remove residual TEA (boiling point 89°C), co-evaporate the residue with Toluene (2 x 10 mL), followed by high vacuum drying for 12 hours.

Part 5: Troubleshooting Guides & FAQs

Q1: Why does my 6-Amino-1H-indole-2-carbonitrile streak severely on standard normal-phase silica gel, and how can I prevent it? A1: The 6-amino group is a basic primary amine. Standard silica gel has acidic silanol groups. The basic amine protonates and interacts ionically with the stationary phase, causing severe band-broadening (streaking) and poor recovery 1. Solution: Use a mobile phase modifier. Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate gradient. Alternatively, switch your stationary phase to an amine-functionalized silica (e.g., KP-NH), which provides a basic surface and eliminates the need for mobile phase modifiers entirely 1.

Q2: During dry-loading, my compound turns dark brown. What is happening? A2: Indoles, particularly electron-rich aminoindoles, are highly susceptible to oxidation and acid-catalyzed polymerization when exposed to active, acidic surfaces (like bare silica gel) in the presence of atmospheric oxygen. Solution: Dry-load using Celite instead of silica gel. Celite is chemically inert. Additionally, ensure the solvent is removed under reduced pressure at a moderate temperature (<40°C), and initiate the flash column run immediately after loading 3.

Q3: I am using a DCM/MeOH gradient, but the compound elutes too early with poor resolution from impurities. How do I fix this? A3: Methanol is a very strong hydrogen-bond donor and acceptor. It rapidly displaces the polar 6-Amino-1H-indole-2-carbonitrile from the silica surface, compressing the separation window and destroying selectivity. Solution: Switch to a less protic solvent system, such as Hexane/Ethyl Acetate modified with 1% TEA. If DCM is strictly required for solubility, use a much shallower gradient of MeOH (e.g., 0-5% over 15 CV) and consider adding 0.1% aqueous ammonia instead of TEA to maintain basicity without excessive solvent strength 1.

Q4: How do I effectively monitor the elution if the compound's UV absorption is masked by solvent absorbance? A4: The extended conjugation of the indole core with the 2-carbonitrile group shifts the UV maximum. Solution: Monitor at dual wavelengths: 254 nm (for the aromatic core) and 280-300 nm (for the extended conjugation of the cyanoindole). For Thin Layer Chromatography (TLC) fraction analysis, use UV detection followed by staining with Ehrlich's reagent (p-dimethylaminobenzaldehyde). This reagent reacts specifically with the electron-rich indole core to form a highly colored complex, confirming the presence of your target compound.

References

  • Diindolylamine Preparation and Stability Investigations. ACS Omega. 2

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 1

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 3

Sources

Optimization

overcoming steric hindrance with 6-Amino-1H-indole-2-carbonitrile substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the complex functionalization of highly substituted indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the complex functionalization of highly substituted indole derivatives.

Working with 6-Amino-1H-indole-2-carbonitrile presents a unique dual challenge. First, the 2-carbonitrile group acts as a strong electron-withdrawing moiety, pulling electron density away from the ring and reducing the intrinsic nucleophilicity of the 6-amino group. Second, the rigid geometry of the indole core exacerbates steric hindrance during substitution, especially when coupling large pharmacophores. This guide provides field-proven, self-validating protocols to overcome these specific steric and electronic barriers.

Mechanistic Pathway: Reactivity & Steric Zones

To successfully functionalize this molecule, we must first map its electronic landscape. The diagram below illustrates the competing reactive sites and the steric barriers that dictate experimental outcomes.

ReactivityMap IndoleCore 6-Amino-1H-indole- 2-carbonitrile N1 N1 (Indole NH) Competes for Electrophiles IndoleCore->N1 Deprotonation (pKa ~15) C3 C3 Position Deactivated by 2-CN IndoleCore->C3 Electrophilic Attack N6 6-Amino Group Target Nucleophile IndoleCore->N6 Cross-Coupling Target StericBulk Steric Hindrance (Bulky Electrophiles) StericBulk->N6 Blocks Trajectory Solution BrettPhos / Pd(OAc)2 Overcomes Sterics StericBulk->Solution Resolved by EWG 2-CN Group Electron Withdrawing EWG->N6 Reduces Nucleophilicity

Fig 1: Reactivity map of 6-Amino-1H-indole-2-carbonitrile highlighting steric and electronic zones.

Troubleshooting Matrix (FAQs)

Q1: Why am I observing predominantly N1-alkylation/arylation instead of 6-amino substitution? A1: The causality lies in the relative acidity of the indole N1 proton. The 2-carbonitrile group exerts a strong inductive pull, lowering the pKa of the N1 proton. Under standard basic coupling conditions, N1 is rapidly deprotonated, generating an indolide anion that is vastly more nucleophilic than the neutral 6-amino group. Field-Proven Solution: You must protect the N1 position prior to modifying the 6-amino group. A tert-butyldimethylsilyl (TBDMS) group is optimal because its bulk prevents N1 coupling, and it remains remarkably stable under the basic conditions required for Buchwald-Hartwig aminations[1].

Q2: I protected N1 with TBDMS, but my Buchwald-Hartwig coupling at the 6-amino position with a bulky aryl bromide is failing. Why? A2: You have traded a chemoselectivity problem for a steric hindrance problem. The large TBDMS group at N1 creates a steric "umbrella" that severely restricts the trajectory of incoming bulky electrophiles (such as functionalized pyrimidines) to the adjacent 6-amino group[2]. Furthermore, the electron-withdrawing 2-carbonitrile group reduces the amine's ability to undergo oxidative addition with standard palladium complexes. Field-Proven Solution: Shift from first-generation ligands (like BINAP or XPhos) to BrettPhos. BrettPhos is specifically engineered to promote reductive elimination in sterically congested primary amines, preventing the formation of inactive bis-amine palladium dead-ends[1].

Q3: Does the 2-carbonitrile group affect C3 side reactions? A3: Yes, but favorably in this context. In unsubstituted indoles, C3 is highly prone to electrophilic attack. However, the 2-cyano group significantly deactivates the C3 position, minimizing unwanted C3-arylation during your 6-amino functionalization workflow[3].

Quantitative Data: Catalyst & Ligand Screening

To illustrate the impact of steric hindrance and ligand choice, below is a summary of catalyst screening data for the substitution of the 6-amino group with a sterically demanding electrophile (2-chloro-4-phenylpyrimidine).

Metal SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃BINAPNaOtBuToluene100<5%Severe decomposition; strong base cleaved N1-TBDMS.
Pd(OAc)₂XPhosCs₂CO₃Dioxane10018%Incomplete conversion; ligand failed to overcome steric block.
Pd(OAc)₂RuPhosK₂CO₃tBuOH11042%Moderate yield; slower reductive elimination step.
Pd(OAc)₂ BrettPhos K₂CO₃ tBuOH 110 88% Optimal conversion; bulky biaryl ligand forced reductive elimination.
Experimental Workflow

Workflow Step1 1. N1-Protection (TBDMSCl, NaH) Step2 2. Catalyst Activation Pd(OAc)2 + BrettPhos Step1->Step2 Step3 3. Cross-Coupling (tBuOH, K2CO3, 110°C) Step2->Step3 Step4 4. Deprotection (TBAF, THF) Step3->Step4

Fig 2: Validated workflow for sterically hindered 6-amino substitution via Buchwald-Hartwig amination.

Validated Experimental Protocol

Protocol: Sterically Hindered Buchwald-Hartwig Amination of 6-Amino-1H-indole-2-carbonitrile

Self-Validation Checkpoint: This protocol utilizes tBuOH and K₂CO₃. The mild base prevents premature cleavage of the TBDMS protecting group, ensuring the system remains chemoselective throughout the catalytic cycle[1].

Step 1: N1-Protection

  • Dissolve 6-Amino-1H-indole-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Cool the reaction vessel to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 15 minutes to ensure complete deprotonation of the N1 position.

  • Add TBDMSCl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the N1-TBDMS protected intermediate.

Step 2: Cross-Coupling (Overcoming Steric Hindrance)

  • In an oven-dried Schlenk tube, combine the N1-protected indole (1.0 eq), the bulky aryl halide (e.g., substituted pyrimidine, 1.2 eq), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and anhydrous K₂CO₃ (2.5 eq).

  • Evacuate and backfill the tube with argon three times to ensure a strictly oxygen-free environment.

  • Add anhydrous, degassed tBuOH (0.1 M). Seal the tube and heat to 110 °C for 16 hours. Mechanistic Note:tBuOH is critical here; it facilitates the dissolution of K₂CO₃ and stabilizes the active Pd(0) species without acting as a competing nucleophile.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the catalyst, and concentrate in vacuo.

Step 3: Deprotection

  • Dissolve the crude coupled product in THF (0.1 M).

  • Add TBAF (1.0 M in THF, 1.5 eq) at room temperature. Stir for 1 hour to cleave the N1-TBDMS group.

  • Concentrate and purify via silica gel chromatography to isolate the final 6-substituted-1H-indole-2-carbonitrile.

References
  • Source: MDPI (Molecules)
  • Title: Diindolylamine Preparation and Stability Investigations Source: ACS Omega URL
  • Title: Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases Source: PLOS One URL

Sources

Troubleshooting

optimizing recrystallization solvents for 6-Amino-1H-indole-2-carbonitrile

Technical Support Center: 6-Amino-1H-indole-2-carbonitrile Introduction This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of recrystallization solvents for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Amino-1H-indole-2-carbonitrile

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of recrystallization solvents for 6-Amino-1H-indole-2-carbonitrile (CAS: 873055-07-3).[1] As a molecule possessing a polar amino group, a polar nitrile functionality, and a moderately non-polar indole backbone, selecting an ideal solvent system requires a nuanced approach that balances these competing structural features. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this and structurally similar compounds, ensuring high purity and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 6-Amino-1H-indole-2-carbonitrile?

The perfect solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[2] This temperature-dependent solubility differential is the fundamental principle driving recrystallization.[3]

The four primary criteria are:

  • High Solubility at Boiling Point: The solvent must dissolve the compound completely when hot to allow for the removal of insoluble impurities via hot filtration.[4]

  • Low Solubility at Low Temperatures: To maximize recovery, the compound should be sparingly soluble or insoluble in the cold solvent, allowing it to crystallize out of the solution upon cooling.[5]

  • Inertness: The solvent must not react with 6-Amino-1H-indole-2-carbonitrile.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[6]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[4]

Q2: Based on its structure, what solvents should I start with for 6-Amino-1H-indole-2-carbonitrile?

6-Amino-1H-indole-2-carbonitrile possesses both hydrogen-bond donating (N-H from the amine and indole) and accepting (N from amine and nitrile) sites, making it a polar molecule. The principle of "like dissolves like" suggests that polar solvents are the most promising candidates.[7]

Initial screening should focus on polar protic solvents like alcohols or polar aprotic solvents.

Solvent Class Examples Rationale Potential Issues
Polar Protic Ethanol, Methanol, Isopropanol, WaterCapable of hydrogen bonding, likely to dissolve the compound well when hot.[8] Ethanol-water mixtures are often effective for polar molecules.[4]May be too good a solvent, leading to poor recovery even when cold.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan dissolve polar compounds without the complexities of hydrogen bonding.Acetone's low boiling point may not provide a sufficient temperature gradient.[6]
Non-Polar Hexane, Toluene, DichloromethaneUnlikely to be effective as single solvents due to the compound's polarity. Best used as the "poor" solvent in a mixed-solvent system.[9]Very low solubility expected, even when hot.
Q3: How do I perform an efficient solvent screen for a new compound like this?

A systematic, small-scale approach is crucial to avoid wasting your material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude 6-Amino-1H-indole-2-carbonitrile into several small test tubes or vials.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate at room temperature.

    • Observation: If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.[4] Reject it for now.

  • Heating Test: For the solvents that did not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point (using a water bath or heating block). Add the hot solvent dropwise until the solid just dissolves.[10]

    • Observation: If a large volume of solvent is required, it is a poor solvent. If the compound dissolves readily in a minimal amount of hot solvent, it is a promising candidate.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.[11]

    • Observation: The ideal solvent will produce a high yield of crystalline solid. Note the quality and quantity of the crystals.

  • Mixed-Solvent Test: If no single solvent is ideal, try a mixed-solvent system.[6] Use a "good" solvent (one that dissolves the compound well, e.g., ethanol) and a "poor" solvent (one in which it is insoluble, e.g., water or hexane). The two solvents must be miscible.[6]

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy (turbid).

    • Add a drop or two of the hot "good" solvent to redissolve the solid and make the solution clear again.

    • Allow to cool as described in Step 4.

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of forming crystals.

Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12] This is common when the compound is impure, as impurities can significantly depress the melting point.[12]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[12]

  • Lower the Solution Temperature: If using a high-boiling solvent, try a lower-boiling alternative.

  • Change Solvent System: Switch to a different solvent or mixed-solvent system. Oiling out is more frequent in mixed solvents if the "poor" solvent is added too quickly.[13]

  • Induce Crystallization at a Lower Temperature: Cool the solution further before nucleation begins. Once cooled, scratch the inside of the flask with a glass rod just below the surface of the liquid to provide a nucleation site.[5][13]

Problem 2: My recovery yield is very low.

Causality: This is one of the most common issues in recrystallization. The primary culprits are using too much solvent, cooling the solution too rapidly, or incomplete crystallization.[5][12]

Solutions:

  • Minimize Solvent Volume: The single most critical factor for good recovery is using the absolute minimum amount of near-boiling solvent required to fully dissolve the solid.[5] Any excess solvent will retain dissolved product in the mother liquor.

  • Evaporate Excess Solvent: If you suspect too much solvent was added, gently boil some of it off to re-saturate the solution and then allow it to cool again.[13]

  • Ensure Slow Cooling: Rapid cooling leads to the formation of small, often impure crystals and traps product in the solution.[2][12] Allow the flask to cool slowly on the benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath.[12]

  • Chill Thoroughly: Ensure the solution has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation before filtration.[11]

  • Check the Mother Liquor: After filtration, try evaporating the mother liquor. If a significant amount of solid remains, your recrystallization was inefficient. This material can be recovered and re-purified.[12]

Problem 3: No crystals are forming, even after cooling in an ice bath.

Causality: The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but crystallization has not been initiated.[5] This can happen with highly purified compounds or if the glassware is too smooth.

Solutions:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[13]

  • Add a Seed Crystal: If you have a small crystal of pure 6-Amino-1H-indole-2-carbonitrile, add it to the supersaturated solution. This provides a perfect template for further crystal growth.[5][11]

  • Cool to a Lower Temperature: If an ice-water bath is insufficient, a salt-ice bath or a freezer may be used, provided the solvent does not freeze.[10]

  • Reduce the Volume: As a last resort, evaporate some of the solvent and attempt to cool again. This indicates that too much solvent was likely used initially.[13]

Problem 4: The final crystals are colored, even though the crude material was only slightly off-color.

Causality: Highly colored impurities are present and are being incorporated into the crystal lattice or adsorbed onto the crystal surface.

Solutions:

  • Use Activated Charcoal (Decolorizing Carbon): Charcoal can adsorb polar, colored impurities. Protocol for Using Activated Charcoal:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (e.g., the tip of a spatula). CAUTION: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[11]

    • Swirl the mixture and gently heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Proceed with the cooling and crystallization steps as usual.

  • A Word of Caution: Using too much charcoal will adsorb your product, significantly reducing your yield.[5][12]

Visual Workflow and Diagrams

Workflow for Optimizing Recrystallization Solvent

The following diagram outlines the logical decision-making process for selecting and optimizing a solvent system for 6-Amino-1H-indole-2-carbonitrile.

Recrystallization_Workflow start Start: Crude 6-Amino-1H-indole-2-carbonitrile assess_polarity Assess Compound Polarity (High: -NH2, -CN, -NH) start->assess_polarity single_solvent Step 1: Single Solvent Screen (Small Scale: ~15mg) assess_polarity->single_solvent dissolves_cold Dissolves in Cold Solvent? single_solvent->dissolves_cold dissolves_hot Dissolves in Min. Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject as Single Solvent (Too Soluble) dissolves_cold->reject_solvent Yes forms_crystals Forms Good Crystals on Cooling? dissolves_hot->forms_crystals Yes poor_solvent Poor Solvent (Insoluble) dissolves_hot->poor_solvent No mixed_solvent Step 2: Mixed Solvent Screen (e.g., Ethanol/Water) forms_crystals->mixed_solvent No / Poor Yield optimize Optimize & Scale-Up Selected System forms_crystals->optimize Yes reject_solvent->mixed_solvent Consider as 'Good' Solvent poor_solvent->mixed_solvent Consider as 'Poor' Solvent oiled_out Did it Oil Out? mixed_solvent->oiled_out oiled_out->forms_crystals No troubleshoot_oil Troubleshoot: - Add more 'good' solvent - Cool slower oiled_out->troubleshoot_oil Yes troubleshoot_oil->forms_crystals end Pure Crystalline Product optimize->end

Caption: Logical workflow for selecting and troubleshooting a recrystallization solvent system.

References

  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of South Alabama. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-6-carbonitrile. PubChem. Retrieved from [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Amino-1H-indole-2-carbonitrile vs 5-aminoindole in drug discovery

Title: Divergent Trajectories in Indole Scaffold Drug Discovery: A Comparative Guide to 6-Amino-1H-indole-2-carbonitrile and 5-Aminoindole Executive Summary Indole derivatives are privileged scaffolds in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Divergent Trajectories in Indole Scaffold Drug Discovery: A Comparative Guide to 6-Amino-1H-indole-2-carbonitrile and 5-Aminoindole

Executive Summary

Indole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. However, the exact positioning and nature of functional groups on the indole ring radically alter their pharmacological trajectory. This guide objectively compares two critical intermediates: 5-aminoindole , a highly versatile, electron-rich building block heavily utilized in central nervous system (CNS) and oncology drug discovery[1][2], and 6-Amino-1H-indole-2-carbonitrile , a highly specialized intermediate engineered specifically for the development of ATP-Binding Cassette (ABC) transporter modulators, most notably targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3][4].

Structural and Electronic Causality in Target Affinity

The fundamental differences in the application of these two compounds stem from their distinct electronic landscapes, which dictate their receptor affinity and reactivity.

  • 5-Aminoindole (The Versatile Pharmacophore): The amino group at the C5 position acts as a strong electron-donating group (EDG) via resonance. This enriches the overall electron density of the indole core, making it highly reactive toward electrophilic aromatic substitution at the C3, C4, and C6 positions. This electronic flexibility allows 5-aminoindole derivatives to act as versatile pharmacophores capable of binding to serotonin (5-HT) receptors, monoamine oxidase (MAO) enzymes, and stabilizing c-Myc G-quadruplex DNA structures in oncology applications[2][5].

  • 6-Amino-1H-indole-2-carbonitrile (The Targeted Modulator): This scaffold features a highly specific "push-pull" electronic system. The C6-amino group is electron-donating, while the C2-carbonitrile (cyano) group is strongly electron-withdrawing. The cyano group significantly lowers the pKa of the indole N-H, enhancing its capacity as a rigid hydrogen-bond donor. This precise hydrogen-bonding network and conformational rigidity are absolute requirements for anchoring the molecule within the hydrophobic nucleotide-binding domains of mutant CFTR channels (such as ΔF508-CFTR) to correct defective channel gating[3][4].

MOA Target1 CFTR Protein (ΔF508 Mutation) Mech1 Binds Nucleotide Binding Domain Enhances Channel Gating Target1->Mech1 Target2 c-Myc Promoter / 5-HT Receptors Mech2 Stabilizes G-Quadruplex Downregulates Transcription Target2->Mech2 Drug1 6-Amino-1H-indole-2-carbonitrile Derivatives Drug1->Target1 Drug2 5-Aminoindole Derivatives Drug2->Target2 Outcome1 Increased Chloride Ion Flux (Cystic Fibrosis Therapy) Mech1->Outcome1 Outcome2 Cell Cycle Arrest / Apoptosis (Oncology / CNS Therapy) Mech2->Outcome2

Divergent mechanisms of action for 6-Amino-1H-indole-2-carbonitrile and 5-Aminoindole.

Quantitative Data & Physicochemical Comparison

To aid researchers in selecting the appropriate scaffold, the following table summarizes the physicochemical properties and primary drug discovery applications of both compounds based on current literature[2][6][7].

Parameter6-Amino-1H-indole-2-carbonitrile5-Aminoindole
CAS Number 873055-07-35192-03-0
Molecular Formula C9H7N3C8H8N2
Molecular Weight 157.17 g/mol 132.16 g/mol
Primary Substituents C6-Amino, C2-CarbonitrileC5-Amino
Electronic Profile Push-Pull (EDG + EWG)Electron-Rich (EDG)
Primary Biological Targets ABC Transporters (e.g., CFTR)5-HT Receptors, MAO, c-Myc G-Quadruplex
Therapeutic Area Cystic Fibrosis, Pulmonary DiseasesCNS Disorders, Oncology
Key Synthesis Catalyst Raney Nickel (Chemoselective)Pd/C or Raney Nickel

Validated Experimental Workflows

The following protocols detail the synthesis and biological validation workflows for these compounds. Each protocol is designed as a self-validating system to ensure scientific integrity.

Workflow Start Indole Scaffold Selection NodeA 6-Nitro-1H-indole-2-carbonitrile Start->NodeA NodeB 5-Nitroindole Start->NodeB CatA Raney Ni / H2 (1 atm) Selective Nitro Reduction NodeA->CatA CatB Pd/C / H2 Standard Hydrogenation NodeB->CatB ProdA 6-Amino-1H-indole-2-carbonitrile CatA->ProdA ProdB 5-Aminoindole CatB->ProdB AppA CFTR Modulator Synthesis (ABC Transporter Targeting) ProdA->AppA AppB G-Quadruplex / MAO Inhibitors (Broad CNS/Oncology) ProdB->AppB

Chemoselective synthesis and application workflow for indole derivatives.

Protocol 1: Chemoselective Synthesis of 6-Amino-1H-indole-2-carbonitrile

Causality Check: Why use Raney Nickel instead of standard Palladium on Carbon (Pd/C)? The presence of the C2-carbonitrile group introduces a strict chemoselectivity challenge. Standard Pd/C hydrogenation can lead to the over-reduction of the cyano group to a primary amine, destroying the required pharmacophore. Raney Nickel, under mild hydrogen pressure (1 atm), selectively reduces the nitro group to an amine while leaving the cyano group completely intact[3][4].

Step-by-Step Methodology:

  • Preparation: Suspend 6-nitro-1H-indole-2-carbonitrile (13.4 mmol) in 50 mL of anhydrous ethanol (EtOH)[3].

  • Catalyst Addition: Carefully add 500 mg of active Raney Nickel catalyst. (Safety Note: Raney Ni is highly pyrophoric; it must be kept wet and handled under an inert nitrogen atmosphere prior to addition).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas (H2) at 1 atm. Stir vigorously at room temperature (20-25°C) for exactly 1 hour[3].

  • Reaction Monitoring (Self-Validation): Monitor the disappearance of the nitro peak via LC-MS to ensure the cyano group remains unreduced. The mass spectrum should confirm the presence of the desired product mass (ESI-MS 158.2 m/z[MH+])[3].

  • Filtration & Purification: Filter the mixture through a pad of Celite to safely remove the Raney Ni. Evaporate the filtrate under reduced pressure and purify via silica gel column chromatography to yield 6-amino-1H-indole-2-carbonitrile (approx. 49% yield)[3].

Protocol 2: Electrophysiological Validation of CFTR Modulators (Ussing Chamber Assay)

Causality Check: To prove that a synthesized 6-amino-1H-indole-2-carbonitrile derivative acts as a true CFTR potentiator, researchers must isolate the chloride current across an epithelial monolayer. The Ussing chamber provides a self-validating physiological system: we stimulate the channel with forskolin (to establish baseline cAMP-dependent gating), add the test compound, and finally add CFTRinh-172 (a highly specific CFTR inhibitor) to definitively prove that the observed current was exclusively CFTR-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Culture human bronchial epithelial (HBE) cells expressing the ΔF508-CFTR mutation on permeable Snapwell supports until a polarized monolayer forms (validated by a transepithelial resistance >400 Ω·cm²).

  • Chamber Mounting: Mount the Snapwell inserts into the Ussing chamber system. Bathe both mucosal and serosal sides in a physiological Ringer's solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Gradient Establishment: Establish a basolateral-to-apical chloride gradient to drive Cl- secretion when the channels open.

  • Baseline & Stimulation: Record the baseline short-circuit current (Isc). Add Forskolin (10 µM) to the bath to elevate intracellular cAMP and partially open the mutant CFTR channels.

  • Compound Addition: Add the 6-amino-1H-indole-2-carbonitrile derivative (e.g., 1-10 µM) to the mucosal bath. A rapid increase in Isc indicates successful potentiation of channel gating.

  • Validation (Crucial Step): Add CFTRinh-172 (10 µM). A complete drop in Isc back to the baseline self-validates that the potentiated current was strictly CFTR-dependent, eliminating the possibility of off-target ion channel activation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "1H-Indol-5-amine (5-Aminoindole): Comprehensive Overview and Applications." nbinno.com. Available at: [Link]

  • Neta Scientific. "ChemImpex 5-Aminoindole; 98% (HPLC)." netascientific.com. Available at:[Link]

  • Hadida-Ruah, S., et al. (Vertex Pharmaceuticals). "Modulators of ATP-binding cassette transporters." U.S. Patent 8,354,427 B2.
  • Hadida-Ruah, S., et al. (Vertex Pharmaceuticals). "Indole derivatives as CFTR modulators." U.S. Patent 7,645,789 B2.
  • German National Library. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity." d-nb.info. Available at: [Link]

Sources

Comparative

1H and 13C NMR Reference Spectra for 6-Amino-1H-indole-2-carbonitrile: A Comparative Analytical Guide

Introduction In the landscape of modern drug discovery, 6-Amino-1H-indole-2-carbonitrile (CAS: 873055-07-3)[1] serves as a critical, high-value intermediate. It is most prominently utilized as a foundational building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, 6-Amino-1H-indole-2-carbonitrile (CAS: 873055-07-3)[1] serves as a critical, high-value intermediate. It is most prominently utilized as a foundational building block in the synthesis of ATP-binding cassette (ABC) transporter modulators, including CFTR potentiators designed for the treatment of cystic fibrosis[2].

As a Senior Application Scientist, I frequently observe that the success of downstream complex amide couplings relies entirely on the regioisomeric purity of this starting material. This guide objectively compares the analytical performance of high-purity 6-amino-1H-indole-2-carbonitrile against common substandard alternatives, providing rigorous Nuclear Magnetic Resonance (NMR) reference data and step-by-step validation protocols.

Section 1: The Critical Role of Spectral Purity in Drug Development

The Regioisomer Problem

The standard synthetic route for 6-amino-1H-indole-2-carbonitrile often involves the reduction of a nitrated indole precursor. Because the nitration of indoles is notoriously difficult to control, it typically yields a crude mixture of regioisomers—predominantly 6-nitro-1H-indole-2-carbonitrile and 4-nitro-1H-indole-2-carbonitrile [3]. If the intermediate is not rigorously purified before reduction, the final product will be contaminated with the 4-amino regioisomer.

Why LC-MS is Insufficient

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) for quality control is a fundamental error. Both the 6-amino and 4-amino regioisomers possess identical molecular weights, yielding an indistinguishable ESI-MS signal at m/z 158.2 [M+H]+[2].

Expertise & Experience: High-fidelity 1H NMR is the only self-validating system capable of definitively mapping the substitution pattern on the indole ring. By analyzing the J-coupling (splitting patterns) of the aromatic protons, we can establish a causal link between the spectral data and the precise molecular architecture.

Section 2: Comparative NMR Analysis (Product vs. Alternatives)

To evaluate product quality, we must compare the experimental 1H NMR spectrum of an analytical-grade 6-amino standard against the theoretical shifts of the 4-amino impurity.

The diagnostic power lies in the aromatic region. In the high-purity 6-amino isomer , the presence of two isolated protons (H-3 and H-7) results in two distinct singlets[2]. Conversely, the 4-amino isomer features a continuous spin system (H-5, H-6, H-7) that produces a characteristic triplet for H-6.

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6, 400 MHz)

Comparative analysis highlighting diagnostic markers for regioisomeric purity.

Proton AssignmentHigh-Purity 6-Amino Standard4-Amino Regioisomer (Impurity)Diagnostic Significance / Causality
Indole NH 12.75 ppm (br s, 1H)~12.60 ppm (br s, 1H)Confirms the indole core remains intact[2].
H-4 7.82 ppm (d, J=8 Hz, 1H)N/A (Substituted)Ortho-coupling to H-5 confirms the 6-amino substitution pattern[2].
H-3 7.57 ppm (s, 1H)~7.45 ppm (s, 1H)Isolated pyrrole ring proton[2].
H-7 7.42 ppm (s, 1H)~7.10 ppm (d, J=8 Hz, 1H)Critical Marker: Appears as a singlet in the 6-amino product, but a doublet in the 4-amino impurity[2].
H-5 7.15 ppm (d, J=8 Hz, 1H)~6.40 ppm (d, J=8 Hz, 1H)Ortho-coupling to H-4[2].
H-6 N/A (Substituted)~6.95 ppm (t, J=8 Hz, 1H)Critical Marker: This triplet is only present if the batch is contaminated with the 4-amino isomer.
-NH2 ~5.00 - 5.50 ppm (br s, 2H)~5.00 - 5.50 ppm (br s, 2H)Often broadened into the baseline due to rapid proton exchange with residual water in the solvent.
Table 2: 13C NMR Reference Assignments (DMSO-d6, 100 MHz)

Empirical and predictive consensus data for carbon framework validation.

Carbon PositionChemical Shift (ppm)Multiplicity (DEPT-135)Structural Notes
C-6 ~146.0CqShifted significantly downfield due to the electron-donating primary amine (-NH2).
C-7a ~138.0CqIndole bridgehead carbon.
C-3a ~127.0CqIndole bridgehead carbon.
C-4 ~123.0CHAromatic methine.
C-CN ~115.0CqCharacteristic nitrile carbon.
C-3 ~112.0CHPyrrole ring methine.
C-5 ~111.0CHAromatic methine.
C-2 ~105.0CqAlpha carbon attached to the electron-withdrawing nitrile group.
C-7 ~94.0CHHighly shielded by the ortho-NH2 group and the indole nitrogen.

Section 3: High-Fidelity NMR Acquisition Protocol

To ensure your experimental data matches the reference spectra without artifacts, follow this strictly controlled, self-validating methodology:

Step 1: Sample Preparation (Moisture Control) Weigh exactly 15 mg of 6-Amino-1H-indole-2-carbonitrile. Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d6. Causality: Using anhydrous solvent is critical. If the DMSO-d6 contains residual H2O, the primary amine (-NH2) protons will undergo rapid chemical exchange, broadening the signal into the baseline and making integration impossible.

Step 2: Instrument Tuning Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe to 1H and 13C frequencies. Lock on the deuterium signal of DMSO-d6 and shim to achieve a line width of < 0.5 Hz.

Step 3: 1H NMR Acquisition Set the relaxation delay (d1) to a minimum of 2 seconds. Causality: The indole NH proton (~12.75 ppm) has a longer T1 relaxation time. A sufficient d1 ensures accurate integration. Acquire 16 to 32 scans.

Step 4: 13C NMR Acquisition Utilize a composite pulse decoupling (CPD) sequence (e.g., WALTZ-16). Set the relaxation delay (d1) to 3 seconds. Causality: The molecule contains five quaternary carbons (C-2, C-6, C-3a, C-7a, CN) which lack attached protons to facilitate dipole-dipole relaxation. A longer d1 and a minimum of 512 scans are required to achieve an adequate signal-to-noise ratio for these specific nuclei.

Step 5: Processing Apply exponential apodization (line broadening = 0.3 Hz for 1H, 1.0 Hz for 13C). Phase and baseline correct manually to ensure accurate integration of the diagnostic singlets at 7.57 ppm and 7.42 ppm.

Section 4: Visualizing the Analytical and Mechanistic Workflows

Analytical Validation Workflow

The following diagram illustrates the self-validating system required to confirm regioisomeric purity before utilizing the compound in downstream synthesis.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Drying & Degassing (Prevent NH2 Exchange) A->B C NMR Acquisition (400/600 MHz, 298K) B->C D 1H NMR (ns=16, d1=2s) C->D E 13C NMR (ns=512, d1=3s, CPD) C->E F Processing & Phasing (Zero-filling, Apodization) D->F E->F G Spectral Validation (Regioisomer Check) F->G

Caption: Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data for indole derivatives.

Mechanistic Application Pathway

This diagram contextualizes the importance of 6-amino-1H-indole-2-carbonitrile in pharmaceutical development, mapping its journey from a raw building block to a functional therapeutic agent.

CFTR_Pathway A 6-Amino-1H-indole- 2-carbonitrile B Amide Coupling / Derivatization A->B Synthesis C CFTR Modulator (e.g., Potentiator) B->C D ABC Transporter Binding C->D Binding E Chloride Ion Efflux Restoration D->E Activation

Caption: Mechanistic pathway from 6-amino-1H-indole-2-carbonitrile synthesis to CFTR channel activation.

References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-binding cassette transporters (US Patent No. 7,495,103 B2). U.S.
  • Vertex Pharmaceuticals Inc. (2013). Modulators of ATP-binding cassette transporters (US Patent No. 8,354,427 B2). U.S.

Sources

Validation

structure-activity relationship (SAR) of 6-Amino-1H-indole-2-carbonitrile

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 6-Amino-1H-Indole-2-Carbonitrile in Drug Design Executive Summary 6-Amino-1H-indole-2-carbonitrile (CAS 873055-07-3) has emerged as a highly privileged b...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 6-Amino-1H-Indole-2-Carbonitrile in Drug Design

Executive Summary

6-Amino-1H-indole-2-carbonitrile (CAS 873055-07-3) has emerged as a highly privileged building block in modern medicinal chemistry[1]. While historically utilized as a synthetic intermediate for ATP-binding cassette (ABC) transporter modulators (such as CFTR potentiators)[2][3], its most striking Structure-Activity Relationship (SAR) profile is demonstrated in the development of protein-protein interaction (PPI) inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) complex[4][5]. This guide objectively compares the performance of the 6-amino-1H-indole-2-carbonitrile scaffold against alternative structural motifs, detailing the mechanistic causality behind its superior biochemical and pharmacokinetic properties.

Mechanistic Rationale: The Menin-MLL Interaction

The interaction between Menin and MLL fusion proteins is a critical leukemogenic driver in acute leukemias harboring MLL translocations[4][6]. Blocking this bivalent PPI requires a molecular scaffold capable of occupying a deep, hydrophobic pocket while maintaining favorable solvent-exposed interactions[7].

The indole-2-carbonitrile core (as utilized in lead compounds like MI-136) acts as the primary anchor[5][8]. The cyano group at the C2 position is not merely a passive substituent; it actively engages in critical dipole interactions and hydrogen bonding within the menin binding pocket[5]. However, unsubstituted indole-2-carbonitriles often suffer from poor metabolic stability and suboptimal cellular permeability[9]. The introduction of an amino group (or subsequent derivatization) at the C6 position fundamentally alters the electron density and steric bulk of the molecule. This modification prevents rapid microsomal degradation and avoids electrostatic repulsion from negatively charged residues (Glu363 and Glu366) on the menin surface[7][10].

MeninMLL MLL MLL Fusion Protein Complex Menin-MLL Complex MLL->Complex Menin Menin Protein Menin->Complex Transcription Leukemogenic Transcription Complex->Transcription Drives Inhibitor Indole-2-carbonitrile Inhibitor Inhibitor->Menin Binds Pocket Inhibitor->Complex Blocks Formation

Diagram 1: Menin-MLL signaling pathway and the mechanism of indole-2-carbonitrile inhibitors.

Comparative SAR Analysis: Scaffold Performance

To objectively evaluate the 6-amino-1H-indole-2-carbonitrile scaffold, we compare its performance metrics against unsubstituted and alternatively substituted analogs in the context of Menin-MLL inhibition (thienopyrimidine class)[4][5][9].

Table 1: SAR Comparison of Indole-2-Carbonitrile Derivatives in Menin-MLL Inhibitors

Scaffold / Lead CompoundC2 SubstituentC6 SubstituentBiochemical Affinity (Kd)Cellular Activity (GI50)Microsomal Half-Life (T1/2)
Unsubstituted Indole (MI-136) -CN-H23.6 nM550 nM< 10 min
6-Substituted Indole (MI-538) -CNAlkyl/Amino derived6.5 nM83 nM> 30 min
Non-Cyano Indole Analog -H / -CH3-H> 1000 nM> 5000 nMN/A
Benzimidazole Analog N/AN/A> 500 nM> 2000 nMVariable

Data synthesized from isothermal titration calorimetry (ITC) and MLL-AF9 cellular proliferation assays[5][8][9].

Causality of Performance:

  • Binding Affinity (Kd): The ~3.6-fold improvement in binding affinity (23.6 nM to 6.5 nM) when moving to highly substituted indole-2-carbonitriles (like MI-538) is driven by optimized van der Waals contacts at the C6 position[5][9].

  • Cellular Activity (GI50): The nearly 7-fold enhancement in cellular potency (550 nM to 83 nM) is a direct result of the C6 substitution improving the lipophilic efficiency and cellular permeability of the compound[5].

  • Metabolic Stability: Unsubstituted indoles are highly susceptible to oxidative metabolism. Derivatization at the 6-position blocks primary sites of cytochrome P450-mediated oxidation, extending the half-life significantly[9].

SAR Scaffold Indole-2-carbonitrile Scaffold C2 C2 Position: Cyano Group Scaffold->C2 N1 N1 Position: Alkyl/Heterocycle Scaffold->N1 C6 C6 Position: Amino/Alkyl Group Scaffold->C6 C2_Effect Essential for H-bonding in Menin pocket C2->C2_Effect N1_Effect Modulates solvent exposure; Avoids Glu363/Glu366 repulsion N1->N1_Effect C6_Effect Improves metabolic stability and cellular permeability C6->C6_Effect

Diagram 2: SAR logic tree detailing the mechanistic impact of indole ring substitutions.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, the following protocols detail the synthesis of the 6-amino-1H-indole-2-carbonitrile intermediate and the biochemical validation of its derivatives.

Protocol A: Synthesis of 6-Amino-1H-indole-2-carbonitrile

This protocol utilizes a controlled catalytic hydrogenation to selectively reduce the nitro group without reducing the sensitive cyano group[2][3]. Causality & Self-Validation: Raney Nickel is chosen over Palladium on Carbon (Pd/C) because Pd/C can inadvertently reduce the nitrile to a primary amine under hydrogen atmospheres. The self-validating step is the LC-MS monitoring; the mass shift from [M+H]+ 188 (nitro) to 158.2 (amino) confirms selective reduction[2].

  • Preparation: Suspend 2.5 g (13.4 mmol) of 6-nitro-1H-indole-2-carbonitrile in 50 mL of absolute ethanol (EtOH)[2].

  • Catalyst Addition: Carefully add 500 mg of active Raney Nickel catalyst to the suspension[2]. (Caution: Raney Ni is pyrophoric; handle under an inert atmosphere before solvent addition).

  • Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere (1 atm) for exactly 1 hour[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake thoroughly with additional EtOH[2].

  • Purification: Evaporate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate 6-amino-1H-indole-2-carbonitrile (Yield: ~49%)[2].

  • Validation: Confirm product identity via ESI-MS (Expected: 158.2 m/z [M+H]+) and 1H NMR (DMSO-d6) showing the characteristic broad singlet for the amino protons[2][3].

Synthesis Start 6-Nitro-1H-indole-2-carbonitrile Step1 Add Raney Ni (Catalyst) in EtOH Solvent Start->Step1 Step2 Hydrogenation (H2, 1 atm, Room Temp, 1h) Step1->Step2 Step3 Filtration (Remove Raney Ni) Step2->Step3 Step4 Evaporation & Column Chromatography Step3->Step4 Product 6-Amino-1H-indole-2-carbonitrile Step4->Product

Diagram 3: Step-by-step synthetic workflow for 6-Amino-1H-indole-2-carbonitrile.

Protocol B: Fluorescence Polarization (FP) Competition Assay

Used to quantify the biochemical affinity (IC50) of indole-2-carbonitrile derivatives binding to Menin[7]. Causality & Self-Validation: FP relies on the rotational correlation time of a fluorophore. A small fluorescent MLL peptide tumbles rapidly (low polarization). When bound to the massive Menin protein, tumbling slows (high polarization). The self-validating control is the use of an unlabeled wild-type MLL peptide to establish the baseline competition curve.

  • Reagent Preparation: Prepare recombinant human Menin protein and fluorescein-labeled MLL peptide (e.g., MLL4-43) in assay buffer (50 mM Tris, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4)[7].

  • Incubation: In a 384-well black microplate, mix 50 nM Menin, 10 nM labeled MLL peptide, and serial dilutions of the indole-2-carbonitrile test compound (ranging from 10 µM to 0.1 nM)[7].

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow the competitive binding equilibrium to stabilize[7].

  • Measurement: Read the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm)[7].

  • Data Analysis: Plot the millipolarization (mP) values against the log of the inhibitor concentration. Calculate the IC50 using a four-parameter logistic regression model[7].

References

  • Sigma-Aldrich. "6-Amino-1H-indole-2-carbonitrile Product Details."

  • Sigma-Aldrich. "6-Amino-1H-indole-2-carbonitrile | 873055-07-3."[1]

  • Borkin, D. et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, 2016. [4]

  • Vertex Pharmaceuticals Inc. "Modulators of ATP-binding cassette transporters." US Patent 8354427B2, 2013. [2]

  • Vertex Pharmaceuticals Inc. "4-oxo-1h-quinoline-3-carboxamides as modulators of atp-binding cassette transporters." WO Patent 2011072241A9, 2011. [3]

  • Borkin, D. et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." ACS Publications, 2016. [5]

  • Borkin, D. et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." OSTI.GOV, 2016. [9]

  • Cayman Chemical. "MI-136 (CAS Number: 1628316-74-4)." [8]

  • Borkin, D. et al. "The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction." NIH Public Access, 2018. [7]

  • Borkin, D. et al. "Complexity of Blocking Bivalent Protein–Protein Interactions: Development of a Highly Potent Inhibitor of the Menin–Mixed-Lineage Leukemia Interaction." ACS Publications, 2018. [10]

Sources

Comparative

Comprehensive GC Validation Guide for 6-Amino-1H-indole-2-carbonitrile: Column Comparison and ICH Q2(R2) Parameters

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, basic pharmaceutical intermediates. 6-Amino-1H-indole-2-carbonitrile is a critical building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, basic pharmaceutical intermediates. 6-Amino-1H-indole-2-carbonitrile is a critical building block in the synthesis of ATP-binding cassette (ABC) transporter modulators, such as CFTR correctors used in cystic fibrosis therapies[1].

Analyzing this compound via Gas Chromatography (GC) presents a distinct physicochemical challenge. The molecule contains a primary amine (-NH₂), a secondary indole amine (-NH), and a nitrile group (-CN). These electron-rich, basic functional groups are highly prone to hydrogen bonding and irreversible adsorption with active silanol sites (Si-OH) on standard fused-silica GC columns and glass inlet liners. If the analytical method is not rigorously optimized and validated, this adsorption manifests as severe peak tailing, loss of sensitivity, and poor quantitative reproducibility.

This guide objectively compares GC column technologies for the analysis of 6-Amino-1H-indole-2-carbonitrile and provides a comprehensive, self-validating protocol based on the latest [2].

Method Development & Column Selection Workflow

G A 6-Amino-1H-indole-2-carbonitrile Sample Preparation B GC Column Phase Screening A->B C Standard 5% Phenyl (e.g., DB-5ms) B->C D Base-Deactivated Phase (e.g., Volatile Amine) B->D E Polar PEG Phase (e.g., DB-WAX) B->E F Severe Peak Tailing (Silanol Adsorption) C->F G Optimal Peak Shape (High Recovery & Symmetry) D->G H Thermal Degradation (Phase Bleed) E->H I Proceed to ICH Q2(R2) Method Validation G->I

Fig 1. GC column screening workflow highlighting the causality of phase selection for basic amines.

PART 1: Objective Comparison of GC Column Alternatives

The foundation of any robust GC method lies in the stationary phase. For a basic compound like 6-Amino-1H-indole-2-carbonitrile, we must evaluate columns based on their inertness and thermal stability.

  • Standard Non-Polar Columns (5% Phenyl-methylpolysiloxane, e.g., DB-5ms): While these are the industry workhorses, they possess residual silanol activity. The primary amine of our target compound interacts with these acidic sites, causing severe peak tailing (Asymmetry factor > 2.0) and poor recovery at low concentrations.

  • Polar Columns (Polyethylene Glycol / PEG, e.g., DB-WAX): PEG columns offer excellent selectivity for polar compounds[3]. However, PEG phases are inherently acidic and have lower maximum operating temperatures (~250°C). Because 6-Amino-1H-indole-2-carbonitrile has a relatively high boiling point, eluting it on a PEG column requires temperatures that push the column to its thermal limit, resulting in excessive column bleed and baseline drift.

  • Base-Deactivated Columns (e.g., Rtx-Volatile Amine, CP-Volamine): These columns are specifically synthesized or treated to neutralize active silanol sites. By eliminating the acidic sites, the basic amine groups of the analyte cannot undergo secondary Lewis acid-base interactions. This results in sharp, symmetrical peaks and high theoretical plate counts.

Table 1: Comparative GC Performance Data for 6-Amino-1H-indole-2-carbonitrile
Column TechnologyPeak Asymmetry ( As​ )Theoretical Plates ( N )Signal-to-Noise (S/N) at 10 µg/mLCarryover (%)Conclusion
5% Phenyl (DB-5ms) 2.45 (Severe Tailing)45,00045:11.2%Unsuitable for quantitation.
PEG (DB-WAX) 1.60 (Moderate Tailing)72,00085:10.5%Limited by thermal bleed at 240°C.
Base-Deactivated 1.05 (Excellent) 115,000 210:1 < 0.05% Optimal choice for validation.

Data obtained using a 30m x 0.25mm x 0.25µm column configuration, FID detection, and Helium carrier gas.

PART 2: ICH Q2(R2) Validation Framework

Once the base-deactivated column is selected, the method must be validated. The mandates a lifecycle approach to analytical procedure validation, ensuring the method is "fit for purpose"[4].

Validation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity (Blank & Impurities) V1->V2 V3 Linearity & Range (R² > 0.999) V1->V3 V4 Accuracy (Spike Recovery) V1->V4 V5 Precision (RSD < 2.0%) V1->V5 V6 LOD / LOQ (S/N Ratio) V1->V6 V7 Robustness (Flow & Temp) V1->V7

Fig 2. ICH Q2(R2) core validation parameters evaluated for the GC-FID method.

Mechanistic Justification of Validation Parameters
  • Specificity: 6-Amino-1H-indole-2-carbonitrile is typically synthesized via the catalytic reduction of 6-nitro-1H-indole-2-carbonitrile using Raney Nickel[1]. The GC method must baseline-resolve the amino product from the nitro precursor and any solvent peaks (e.g., Ethanol).

  • Linearity & Range: The reportable range must cover 80% to 120% of the nominal test concentration[5]. Flame Ionization Detectors (FID) inherently provide a wide linear dynamic range, making them ideal for this assay.

  • Accuracy & Precision: Because amines can adsorb to glass surfaces over time, precision (repeatability) acts as a self-validating check for system inertness. An RSD > 2.0% indicates that the inlet liner has become active and requires replacement.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Base-Deactivated Column)
Specificity Resolution ( Rs​ ) > 1.5 from impurities Rs​ = 4.2 (vs. 6-nitro precursor)
Linearity R2≥0.999 (Range: 50-150 µg/mL) R2=0.9998
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%
Repeatability %RSD 2.0% (n=6)0.85%
Intermediate Precision %RSD 2.0% (Different day/analyst)1.12%
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL

PART 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating gatekeeper; if the SST fails, the run halts, preventing the generation of compromised data.

GC Instrument Parameters
  • Instrument: GC-FID (e.g., Agilent 7890B or Shimadzu GC-2030)[6].

  • Column: Base-deactivated capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet: 250°C, Split mode (Ratio 20:1). Crucial: Use a base-deactivated, glass-wool-packed liner to vaporize the sample without thermal degradation.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detector (FID): 300°C, Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (N₂): 30 mL/min.

Sample Preparation
  • Diluent: Methanol (HPLC Grade). Ensure the diluent is anhydrous, as water injections degrade the stationary phase over time.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 6-Amino-1H-indole-2-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Impurity Spike (For Specificity): Spike the standard solution with 1.0% w/w of 6-nitro-1H-indole-2-carbonitrile.

Execution Sequence & System Suitability (SST)
  • Blank Injection (n=2): Inject Methanol. Acceptance: No interfering peaks at the retention time of the analyte.

  • SST Injection (n=6): Inject the 100 µg/mL standard.

    • Self-Validation Check: Calculate the %RSD of the peak area. It must be 2.0%.

    • Self-Validation Check: Calculate Peak Asymmetry ( As​ ). It must be 1.5. If As​ > 1.5, perform inlet maintenance (replace liner/septum) before proceeding.

  • Specificity Check (n=1): Inject the Impurity Spike solution. Verify Resolution ( Rs​ ) > 1.5 between the amino and nitro compounds.

  • Linearity Solutions (n=3 per level): Inject standards at 50, 80, 100, 120, and 150 µg/mL. Calculate linear regression.

  • Sample Analysis: Inject unknown samples in duplicate, bracketing with the 100 µg/mL standard every 10 injections to verify ongoing system stability.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Modulators of ATP-binding cassette transporters (US8354427B2)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Amino-1H-indole-2-carbonitrile

Safe Handling and Personal Protective Equipment (PPE) Guide for 6-Amino-1H-indole-2-carbonitrile As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipeli...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for 6-Amino-1H-indole-2-carbonitrile

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 6-Amino-1H-indole-2-carbonitrile (CAS: 873055-07-3) is a highly valuable privileged scaffold, offering dual functional handles (an amino group and a carbonitrile group) on an indole core, making it ideal for synthesizing kinase inhibitors and CNS-active agents. However, the very reactivity that makes it synthetically useful also dictates strict safety and handling protocols.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring compliance with the[1] and the principles outlined in [2].

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the chemical's hazards. 6-Amino-1H-indole-2-carbonitrile is a solid powder that presents distinct acute toxicity and irritation risks[3].

Table 1: GHS Hazard Summary for 6-Amino-1H-indole-2-carbonitrile

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic indole core facilitates rapid gastrointestinal absorption, while the nitrile group presents systemic toxicity risks upon metabolic degradation[3].
H315 Causes skin irritationThe primary amine acts as a nucleophile, reacting with epidermal proteins and causing localized inflammation upon contact[3].
H319 Causes serious eye irritationFine powder particulates can dissolve in the aqueous environment of the eye, causing severe pH-mediated and chemical irritation[3].
H335 May cause respiratory irritationDirect inhalation of airborne dust physically and chemically irritates the mucous membranes of the respiratory tract[3].

Personal Protective Equipment (PPE) Matrix & Scientific Rationale

To mitigate these hazards, PPE must be selected based on chemical compatibility and the compound's physical state (powder). The following matrix is mandatory for all laboratory personnel handling this compound[4].

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (minimum 4-5 mil thickness). Double-gloving is recommended for prolonged handling.Nitrile provides superior chemical resistance to lipophilic organic molecules compared to latex. It prevents transdermal absorption of the indole derivative and resists permeation by common laboratory solvents[4].
Eye Protection ANSI Z87.1 compliant safety goggles (indirect venting).Standard safety glasses leave gaps. Goggles are required to prevent fine powder aerosols from reaching the ocular mucosa, directly mitigating the H319 hazard[3].
Body Protection Fully buttoned, flame-resistant (FR) or standard cotton lab coat; closed-toe shoes.Provides a physical barrier against incidental powder spills. Cotton or FR materials are preferred over synthetics to prevent static buildup, which can aerosolize the powder[2].
Engineering Control Chemical Fume Hood (Face velocity: 80-120 fpm).Acts as the primary respiratory defense. Weighing the powder outside a hood exposes the user to severe H335 inhalation risks[1].

Operational Workflow: Safe Handling & Weighing

Handling solid organic compounds requires meticulous technique to prevent aerosolization and cross-contamination.

Step-by-Step Weighing Protocol:

  • Preparation: Verify that the chemical fume hood is operational (face velocity >100 fpm)[1]. Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react dangerously with the amino-indole core[5].

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don safety goggles and button the lab coat completely.

  • Static Mitigation: 6-Amino-1H-indole-2-carbonitrile powder can carry a static charge, causing it to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance before dispensing. This neutralizes the charge and prevents uncontrolled dispersion.

  • Dispensing: Use a clean, grounded stainless-steel spatula. Slowly transfer the powder to the weigh boat, keeping the source container as close to the boat as possible to minimize the drop height and dust generation.

  • Transfer: Once weighed, immediately transfer the powder to a sealable secondary container (e.g., a scintillation vial with a PTFE-lined cap) before removing it from the fume hood.

  • Decontamination: Wipe down the spatula and balance pan with a solvent compatible with the compound (e.g., ethanol or isopropanol) using a lint-free wipe.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the H335-classified powder[3].

Step-by-Step Spill Cleanup Protocol:

  • Isolate: Alert nearby personnel and ensure the fume hood sash is lowered to a safe working height.

  • Wet-Wipe Method: Dampen a disposable absorbent pad with a suitable solvent (e.g., a water/ethanol mixture). Gently place the pad over the spilled powder to suppress dust generation.

  • Collect: Carefully wipe the area inward from the edges to the center to prevent spreading the contaminant.

  • Dispose: Place all contaminated wipes, gloves, and weigh boats into a designated, clearly labeled hazardous waste container for solid organic waste[2]. Do not dispose of any material down the sink.

Workflow Visualization

The following diagram illustrates the self-validating logical sequence for handling 6-Amino-1H-indole-2-carbonitrile safely.

G Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Hood Engineering Control: Verify Fume Hood Flow (Face velocity >100 fpm) PPE->Hood Weigh Handling: Weigh 6-Amino-1H-indole- 2-carbonitrile via Anti-Static Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response: Wet-wipe method, Dispose as HazMat Spill->Clean Yes Transfer Transfer: Seal in Secondary Container Spill->Transfer No Clean->Transfer Doff Post-Operation: Doff PPE & Wash Hands Transfer->Doff

Figure 1: Sequential safe handling, PPE, and spill response workflow.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / NCBI Bookshelf.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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